Aureol
描述
Structure
3D Structure
属性
CAS 编号 |
88478-03-9 |
|---|---|
分子式 |
C15H8O6 |
分子量 |
284.22 g/mol |
IUPAC 名称 |
1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H |
InChI 键 |
WIRRQLQRDSREEG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
规范 SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
其他CAS编号 |
88478-03-9 |
同义词 |
aureol |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Aureol: A Technical Guide for Researchers
Introduction: The name "Aureol" is attributed to two structurally distinct natural products, a fact that necessitates careful differentiation in scientific discourse. The first is a sesquiterpenoid hydroquinone isolated from marine sponges, possessing a complex tetracyclic framework. The second is a coumestan, a type of flavonoid, found in various terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of both molecules, tailored for researchers, scientists, and drug development professionals.
Part 1: Sesquiterpenoid this compound
The sesquiterpenoid this compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a terpenoid and a polyketide-derived moiety. First isolated from the marine sponge Smenospongia aurea, this molecule has attracted interest due to its unique structure and biological activity.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of sesquiterpenoid this compound is characterized by a tetracyclic ring system. Its molecular formula is C₂₁H₃₀O₂.
Table 1: Physicochemical and Spectroscopic Data for Sesquiterpenoid this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | |
| Molecular Weight | 314.47 g/mol | |
| Appearance | Colorless oil | |
| Optical Rotation ([α]D) | +4.4 (c 1, CHCl₃) | |
| High-Resolution MS (HRMS) | [M]⁺ m/z 314.2246 (Calculated for C₂₁H₃₀O₂) | |
| Key ¹H NMR Signals (CDCl₃, δ ppm) | 6.64 (1H, s), 6.59 (1H, s), 4.60 (1H, br s), 2.18 (3H, s), 1.25 (3H, s), 1.00 (3H, s), 0.91 (3H, s), 0.88 (3H, d, J=6.5 Hz) | |
| Key ¹³C NMR Signals (CDCl₃, δ ppm) | 148.1, 145.5, 134.8, 122.0, 117.0, 114.0, 78.5, 56.5, 50.1, 41.8, 39.8, 38.9, 33.6, 33.4, 29.8, 24.5, 22.0, 21.8, 20.4, 18.4, 16.2 | |
| Key IR Absorptions (cm⁻¹) | 3600 (O-H), 2950 (C-H), 1600, 1480 (aromatic C=C) | |
| Key MS Fragmentation Ions (m/z) | 314 (M⁺), 299, 201, 189, 175, 161 | [2][3] |
Experimental Protocols
A total synthesis of (+)-Aureol has been achieved from the commercially available starting material (+)-sclareolide in 12 steps. The key stages of this synthesis are outlined below.[2][4]
Experimental Workflow: Total Synthesis of (+)-Aureol
Caption: Key transformations in the total synthesis of (+)-Aureol.
Summary of Key Synthetic Steps:
-
Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using lithium aluminum hydride (LiAlH₄) to yield a diol intermediate.
-
Selective Protection: The primary alcohol of the diol is selectively protected as an acetate ester using acetic anhydride in pyridine.
-
Formation of Terminal Alkene: A Grieco-Sharpless elimination protocol is employed to generate a terminal alkene.
-
Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage to afford a key aldehyde intermediate.
-
Alkynylation: The aldehyde is converted to a terminal alkyne via a Seyferth-Gilbert homologation.
-
Enol Triflate Formation: A ruthenium-catalyzed hydrosilylation followed by triflation yields the corresponding enol triflate.
-
Suzuki Coupling: The enol triflate is coupled with a hydroquinone boronate derivative through a Suzuki coupling reaction.
-
Biomimetic Cycloetherification: The final step involves a biomimetic cycloetherification to furnish (+)-Aureol.[2][4]
Biological Activity and Signaling Pathways
Sesquiterpenoid this compound has demonstrated cytotoxic activity against various human tumor cell lines.[1] While the specific signaling pathway for this this compound has not been fully elucidated, the mechanism of cytotoxicity for many structurally related sesquiterpene lactones involves the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Proposed Cytotoxic Signaling Pathway of Sesquiterpenoid this compound
Caption: Proposed apoptotic pathway induced by sesquiterpenoid this compound.
Part 2: Coumestan this compound
The coumestan this compound is a polyphenolic compound belonging to the flavonoid family. Its systematic IUPAC name is 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one. This molecule is found in various plants, including those of the Flemingia genus.
Chemical Structure and Physicochemical Properties
The core structure of coumestan this compound is a tetracyclic system derived from coumarin. Its molecular formula is C₁₅H₈O₆.
Table 2: Physicochemical and Spectroscopic Data for Coumestan this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈O₆ | |
| Molecular Weight | 284.22 g/mol | |
| Appearance | White solid | |
| IUPAC Name | 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one | |
| High-Resolution MS (HRMS) | [M+H]⁺ m/z 285.0399 (Calculated for C₁₅H₉O₆⁺) | |
| Key ¹H NMR Signals (DMSO-d₆, δ ppm) | 10.85 (1H, s, OH), 9.65 (1H, s, OH), 9.50 (1H, s, OH), 7.85 (1H, d, J=8.5 Hz), 7.17 (1H, d, J=2.2 Hz), 6.95 (1H, dd, J=8.5, 2.2 Hz), 6.93 (1H, d, J=2.0 Hz), 6.91 (1H, d, J=2.0 Hz) | [5] |
| Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | 161.0, 158.0, 157.5, 156.5, 154.5, 145.0, 122.5, 115.0, 113.5, 112.0, 105.0, 103.0, 98.5, 94.0 | [5] |
| Key IR Absorptions (cm⁻¹) | 3400-3200 (O-H), 1710 (C=O, lactone), 1620, 1580 (aromatic C=C) | |
| Key MS Fragmentation Ions (m/z) | 284 (M⁺), 256 ([M-CO]⁺), 228 ([M-2CO]⁺), 199 |
Experimental Protocols
A total synthesis of coumestan this compound has been reported, with a key step involving a Perkin condensation followed by a copper-catalyzed cyclization.[6][7]
Experimental Workflow: Total Synthesis of Coumestan this compound
Caption: Key steps in the total synthesis of coumestan this compound.
Summary of Key Synthetic Steps:
-
Perkin Condensation: 2-Bromo-4-hydroxylphenylacetic acid is condensed with an appropriately substituted o-hydroxybenzaldehyde (in this case, 2,4,6-trihydroxybenzaldehyde) using acetic anhydride and a base like triethylamine to form a 2'-bromo-3-arylcoumarin intermediate.
-
Copper-Catalyzed Cyclization: The coumarin intermediate undergoes a copper-catalyzed consecutive hydroxylation and aerobic oxidative coupling reaction under microwave irradiation to yield the final product, this compound.[6][7]
Biological Activity and Signaling Pathways
Coumestan this compound is classified as a phytoestrogen due to its structural similarity to estradiol, which allows it to bind to and modulate the activity of estrogen receptors (ERα and ERβ).[8] This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the target tissue and the local hormonal environment.
Estrogen Receptor Signaling Pathway Modulated by Coumestan this compound
Caption: Genomic signaling pathway of coumestan this compound via estrogen receptors.
The two distinct molecular entities named this compound, a sesquiterpenoid and a coumestan, offer intriguing prospects for further research in medicinal chemistry and drug discovery. The complex architecture of the sesquiterpenoid this compound presents a challenging synthetic target and a potential source of novel cytotoxic agents. The coumestan this compound, with its well-defined phytoestrogenic activity, serves as a valuable tool for studying estrogen receptor modulation and its implications in various physiological and pathological processes. This guide provides a foundational understanding of the chemical and biological aspects of both molecules, intended to facilitate future investigations in these areas.
References
- 1. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral Data of Two New Asymmetric Sesquiterpene Alcohols: (14R)-β-Oplopenol and (14S)-β-Oplopenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Coumestrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Aureol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureol is a naturally occurring tetracyclic meroterpenoid first isolated from the marine sponge Smenospongia aurea.[1][2] Structurally, it is a member of the coumestan class of organic compounds.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic effects against various cancer cell lines and promising antiviral properties, notably against the influenza A virus.[3][4][5] This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and synthesis are provided, along with a summary of its quantitative biological data. Furthermore, this guide presents hypothesized signaling pathways for its cytotoxic and antiviral mechanisms of action, based on the activities of structurally related compounds.
Discovery and Origin
This compound was first discovered as a secondary metabolite of the marine sponge Smenospongia aurea, a species found in the Caribbean.[1][2] It has also been isolated from other Smenospongia species.[3][4] Marine sponges are well-documented sources of a diverse array of bioactive natural products, many of which are believed to be produced by symbiotic microorganisms.[6] The biosynthesis of this compound is thought to involve the combination of a sesquiterpenoid precursor with a hydroquinone moiety.[7]
Chemical Properties
-
Chemical Formula: C₂₁H₂₈O₃
-
Molecular Weight: 328.45 g/mol
-
Class: Meroterpenoid, Coumestan
-
Structure: A tetracyclic system composed of a decalin ring fused to a chromene moiety.
Biological Activity and Quantitative Data
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Hepa59T/VGH | Hepatocellular Carcinoma | 5.77 | [4] |
| KB | Oral Carcinoma | 4.94 | [4] |
| Hela | Cervical Cancer | 7.65 | [4] |
Table 2: Cytotoxic Activity of this compound Derivatives
Note: The following data pertains to synthetic derivatives of this compound, where the core structure has been modified.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| 5'-O-methyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | >10 | [3] |
| 5'-O-acetyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | 8.23 | [3] |
| 5'-O-benzoyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | 6.12 | [3] |
| This compound-N,N-dimethylthiocarbamate | Hepa59T/VGH | Hepatocellular Carcinoma | 3.45 | [3] |
| 5'-O-methyl-aureol | KB | Oral Carcinoma | >10 | [3] |
| 5'-O-acetyl-aureol | KB | Oral Carcinoma | 7.54 | [3] |
| 5'-O-benzoyl-aureol | KB | Oral Carcinoma | 5.88 | [3] |
| This compound-N,N-dimethylthiocarbamate | KB | Oral Carcinoma | 2.98 | [3] |
| 5'-O-methyl-aureol | Hela | Cervical Cancer | >10 | [3] |
| 5'-O-acetyl-aureol | Hela | Cervical Cancer | 9.01 | [3] |
| 5'-O-benzoyl-aureol | Hela | Cervical Cancer | 7.21 | [3] |
| This compound-N,N-dimethylthiocarbamate | Hela | Cervical Cancer | 4.13 | [3] |
Experimental Protocols
Isolation of this compound from Smenospongia aurea
The following protocol is a generalized procedure based on methods for isolating secondary metabolites from Smenospongia species.[8]
-
Extraction:
-
Collect fresh specimens of Smenospongia aurea and immediately freeze them at -20°C.
-
Cut the frozen sponge material into small pieces and homogenize in a blender with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Filter the homogenate and repeat the extraction process three times.
-
Combine the filtrates and partition the extract between ethyl acetate (EtOAc) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude extract.
-
-
Chromatographic Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the column with a stepwise gradient of n-hexane and EtOAc (e.g., 100:0, 90:10, 80:20, etc.).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
-
Purification:
-
Subject the this compound-containing fractions to further purification using column chromatography on silica gel with a more gradual gradient of n-hexane/EtOAc.
-
Perform final purification by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using an isocratic or gradient elution with a suitable solvent system (e.g., MeOH/water or acetonitrile/water) to yield pure this compound.
-
Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Total Synthesis of (±)-Aureol
The following is a summary of a reported total synthesis of (±)-aureol, which can be adapted for laboratory execution.[9]
-
Starting Material: (±)-Albicanol.
-
Step 1: Oxidation. Perform Dess-Martin periodinane oxidation of (±)-albicanol to afford (±)-albicanal.
-
Step 2: C-C Bond Formation. Couple (±)-albicanal with a lithiated arene unit (e.g., 1-bromo-2,5-dimethoxybenzene treated with n-butyllithium) to form a secondary alcohol.
-
Step 3: Rearrangement. Induce a biogenetic-type rearrangement of the secondary alcohol using a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) to yield the tetracyclic core.
-
Step 4: Demethylation. Demethylate the methoxy groups on the aromatic ring using a reagent like boron tribromide (BBr₃).
-
Step 5: Cyclization. Perform an acid-catalyzed cyclization of the resulting phenolic compound to form the chromene ring, yielding (±)-aureol.
-
Purification: Purify the final product using column chromatography.
Mechanism of Action and Signaling Pathways (Hypothesized)
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known mechanisms of other cytotoxic meroterpenoids, a plausible mechanism of action can be hypothesized.[10][11]
Hypothesized Cytotoxic Mechanism of Action
It is proposed that this compound's cytotoxic activity is mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural product-based anticancer agents.
Caption: Hypothesized cytotoxic signaling pathway of this compound.
This proposed pathway suggests that this compound induces mitochondrial stress, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in the release of cytochrome c, which triggers the formation of the apoptosome and the subsequent activation of caspase-3, a key executioner of apoptosis. Additionally, this compound may modulate other signaling pathways, such as the MAPK and NF-κB pathways, which are known to be involved in the regulation of apoptosis in response to cellular stress.
Hypothesized Antiviral Mechanism of Action
The precise antiviral mechanism of this compound is also not yet fully understood. A general workflow for the potential antiviral action of a compound like this compound is presented below. It is plausible that this compound interferes with key stages of the viral life cycle, such as entry into the host cell or replication of the viral genome.
Caption: General workflow of potential antiviral action of this compound.
Conclusion and Future Directions
This compound, a marine-derived meroterpenoid, presents a promising scaffold for the development of novel anticancer and antiviral therapeutics. Its potent cytotoxic activity against various cancer cell lines warrants further investigation into its precise mechanism of action and its efficacy in in vivo models. The elucidation of the specific signaling pathways modulated by this compound is a critical next step and will be instrumental in optimizing its therapeutic potential and identifying potential biomarkers for patient stratification. Furthermore, a more detailed characterization of its antiviral activity and the identification of its viral targets are necessary to advance its development as an anti-influenza agent. The total synthesis of this compound provides a scalable route for producing the compound and its analogs for further biological evaluation and structure-activity relationship studies. Continued research into this fascinating marine natural product holds significant promise for the discovery of new and effective treatments for cancer and viral infections.
References
- 1. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchopenworld.com [researchopenworld.com]
- 11. researchopenworld.com [researchopenworld.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Aureol in Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureol, a tetracyclic meroterpenoid isolated from marine sponges of the genus Smenospongia, has garnered significant interest due to its unique chemical architecture and promising biological activities, including anti-influenza A virus activity and selective cytotoxicity against human tumor cells.[1] Despite its potential as a therapeutic lead, the biosynthetic pathway of this compound within its marine sponge host remains enigmatic. Direct enzymatic and genetic studies are currently unavailable. This technical guide synthesizes the current understanding of this compound's formation, drawing heavily on bioinspired and biomimetic total synthesis efforts that provide a logical framework for its natural genesis. We present a detailed proposed biosynthetic pathway, supported by mechanistic insights from synthetic chemistry, and contextualize it within the broader landscape of meroterpenoid biosynthesis in marine invertebrates. Furthermore, this guide provides comprehensive experimental protocols for future research endeavors aimed at elucidating the enzymatic machinery and genetic underpinnings of this compound biosynthesis, paving the way for potential biotechnological production and the discovery of novel biocatalysts.
Introduction: The Enigma of this compound
Marine sponges are prolific producers of a vast array of structurally diverse and biologically active natural products.[2] Among these, meroterpenoids, which are hybrid molecules derived from both terpenoid and polyketide or other aromatic precursors, represent a significant class of compounds with notable pharmacological potential. This compound, first isolated from the Caribbean sponge Smenospongia aurea, is a prime example of such a molecule, featuring a complex tetracyclic scaffold that fuses a drimane-type sesquiterpenoid unit with a hydroquinone moiety.[1] The intricate structure and potent bioactivities of this compound have made it a compelling target for synthetic chemists. Several successful total syntheses have been reported, some of which are described as "bioinspired" or "biomimetic," suggesting that the synthetic routes may mimic the key transformations occurring in nature.[3][4][5]
While the sponge animal itself, and not just its microbial symbionts, has been shown to be capable of producing terpenoids, the specific enzymes and genes responsible for this compound biosynthesis have yet to be identified.[6] Understanding this pathway is not only of fundamental scientific interest but also holds significant implications for the sustainable production of this compound and its analogs for drug development, circumventing the challenges associated with supply from natural sources.
Proposed Biosynthetic Pathway of this compound
Based on the principles of terpenoid biosynthesis and insights from biomimetic total syntheses, a plausible biosynthetic pathway for this compound can be postulated. The pathway likely commences from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), and a hydroquinone moiety, likely derived from the shikimate pathway.
The key stages of the proposed pathway are:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The biosynthesis is initiated by a terpene cyclase (TC), a class of enzymes known to catalyze complex cyclization and rearrangement reactions of isoprenoid pyrophosphates.[7] The enzyme would catalyze the ionization of FPP to generate a farnesyl carbocation, which then undergoes a series of cyclizations to form a bicyclic drimane-type carbocation.
-
Carbocation Rearrangement: A critical step, supported by biomimetic syntheses, involves a cascade of 1,2-hydride and 1,2-methyl shifts within the drimane carbocation intermediate.[3][4] This rearrangement is likely guided by the specific topology of the terpene cyclase active site and leads to the characteristic carbon skeleton of the sesquiterpenoid portion of this compound.
-
Alkylation of Hydroquinone: The rearranged drimane carbocation is then proposed to act as an electrophile, alkylating a hydroquinone molecule. The precise timing and mechanism of this step, whether it occurs before or after the final cyclization of the terpene moiety, remains to be elucidated.
-
Oxidative Cycloetherification: The final key transformation is an oxidative cyclization to form the benzofuran ring system of this compound. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidase, which would activate a hydroxyl group on the hydroquinone ring for nucleophilic attack on the terpene framework, leading to the formation of the characteristic tetracyclic core of this compound.
Evidence from Biomimetic Total Synthesis
While direct biochemical evidence for the biosynthesis of this compound is lacking, several total syntheses have employed "bioinspired" or "biomimetic" strategies that lend significant credence to the proposed pathway. These synthetic routes often feature a key step that mimics the postulated carbocation-mediated rearrangement and cyclization cascade.
| Synthetic Study | Key Bioinspired Step | Starting Material | Overall Yield | Reference |
| K. W. Kuan et al. (2012) | 1,2-hydride and methyl shifts, biomimetic cycloetherification | (+)-Sclareolide | 6% (12 steps) | [1][3] |
| A. Rosales et al. (2015) | Rearrangement involving 1,2-hydride and 1,2-methyl shifts | (±)-Albicanol | 28% (7 steps) | [4] |
| A. M. Montaña et al. (2015) | Biosynthetically inspired sequence of 1,2-hydride and methyl shifts | Epoxyfarnesol | 14% (8 steps) | [5] |
These synthetic achievements demonstrate the chemical feasibility of the proposed biosynthetic transformations and strongly suggest that a similar cascade of reactions is orchestrated by enzymes within the marine sponge.
Experimental Protocols for Elucidating this compound Biosynthesis
To definitively unravel the biosynthesis of this compound, a multi-pronged approach employing techniques from biochemistry, molecular biology, and analytical chemistry will be required. The following section outlines detailed experimental protocols that can be adapted for this purpose.
Precursor Feeding Studies with Labeled Substrates
Precursor feeding studies are a classical method to trace the metabolic fate of small molecules within an organism. By supplying isotopically labeled precursors to the sponge, it is possible to determine if they are incorporated into the final natural product.
Protocol: ¹³C-Acetate Feeding
-
Sponge Collection and Acclimatization:
-
Collect specimens of Smenospongia aurea and acclimatize them in a controlled aquarium system with flowing seawater that mimics their natural environment.
-
Maintain the sponges for a period of 24-48 hours to allow them to recover from the stress of collection.
-
-
Preparation of Labeled Precursor:
-
Prepare a stock solution of [1-¹³C]- or [2-¹³C]-sodium acetate in sterile seawater. The final concentration in the incubation chamber should be determined empirically but typically ranges from 1-5 mM.
-
-
Incubation:
-
Place individual sponge explants into separate incubation chambers containing filtered, sterile seawater.
-
Add the ¹³C-labeled acetate solution to the experimental chambers. As a control, incubate parallel sponge explants with unlabeled sodium acetate.
-
Incubate for a period of 24-72 hours, ensuring gentle water circulation.
-
-
Extraction and Isolation of this compound:
-
After incubation, remove the sponge tissue, rinse with fresh seawater, and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and then extract with an appropriate organic solvent (e.g., methanol/dichloromethane mixture).
-
Fractionate the crude extract using chromatographic techniques (e.g., silica gel column chromatography followed by reversed-phase HPLC) to isolate pure this compound.
-
-
Analysis by Mass Spectrometry and NMR:
-
Analyze the purified this compound by high-resolution mass spectrometry to detect the incorporation of ¹³C atoms by observing an increase in the molecular weight.
-
Perform ¹³C NMR spectroscopy on the labeled this compound. The positions and intensities of the enriched signals will reveal the specific carbon atoms derived from the acetate precursor, providing insights into the assembly of the terpenoid backbone.
-
Enzyme Assays for Terpene Cyclase Activity
Identifying and characterizing the terpene cyclase responsible for the initial cyclization of FPP is a crucial step. This can be achieved by performing in vitro assays with sponge cell-free extracts or purified enzymes.
Protocol: Terpene Cyclase Assay
-
Preparation of Cell-Free Extract:
-
Homogenize fresh or frozen sponge tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors and DTT) on ice.
-
Centrifuge the homogenate at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet membranes and obtain a cytosolic fraction (S100).
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the cell-free extract, FPP as the substrate, and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺) in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).
-
Include control reactions without the enzyme extract or without the substrate.
-
-
Product Extraction and Analysis:
-
Terminate the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify any new terpene products formed. Comparison of the mass spectra with libraries of known terpenes can help in identifying the cyclized product.
-
Gene Mining and Heterologous Expression
Once terpene cyclase activity is detected, the next step is to identify the gene encoding the enzyme. This can be accomplished through transcriptomic sequencing and bioinformatics analysis.
Protocol: Gene Discovery and Functional Characterization
-
Transcriptome Sequencing:
-
Extract total RNA from the sponge tissue and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.
-
Assemble the transcriptome data to obtain full-length transcripts.
-
-
Bioinformatic Analysis:
-
Use bioinformatics tools such as BLAST and HMMER to search the assembled transcriptome for sequences with homology to known terpene cyclases. Conserved motifs such as the DDxxD and NSE/DTE motifs can be used as search queries.
-
-
Gene Cloning and Heterologous Expression:
-
Design primers based on the candidate terpene cyclase sequences and amplify the full-length gene from sponge cDNA.
-
Clone the amplified gene into an expression vector suitable for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Express the recombinant protein in the heterologous host and purify it using affinity chromatography.
-
-
In Vitro Characterization of the Recombinant Enzyme:
-
Perform enzyme assays with the purified recombinant terpene cyclase and FPP as the substrate, as described in Protocol 4.2.
-
Analyze the product profile by GC-MS and NMR to confirm the identity of the cyclized product and determine the enzyme's function.
-
Future Outlook and Conclusion
The biosynthesis of this compound in marine sponges represents a fascinating and unexplored area of natural product chemistry. The proposed pathway, strongly supported by biomimetic total syntheses, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the enzymes and genes involved in this intricate biosynthetic process.
Elucidating the biosynthesis of this compound will not only provide fundamental insights into the metabolic capabilities of marine sponges but also open up new avenues for the biotechnological production of this and other valuable meroterpenoids. The discovery of novel terpene cyclases and other biosynthetic enzymes from Smenospongia could also provide powerful new tools for synthetic biology and the chemoenzymatic synthesis of complex molecules. The journey to fully understand the biosynthesis of this compound is challenging, but the potential rewards for science and medicine are substantial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unifying the Synthesis of a Whole Family of Marine Meroterpenoids through a Biosynthetically Inspired Sequence of 1,2-Hydride and Methyl Shifts as Key Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Aureol
Disclaimer: The name "Aureol" can refer to at least two distinct chemical compounds. This guide focuses on the tetracyclic meroterpenoid (Molecular Formula: C21H30O2) isolated from the marine sponge Smenospongia aurea. A different compound, a coumestan (Molecular Formula: C15H8O6), is also referred to as this compound in chemical databases.
Introduction
This compound is a tetracyclic meroterpenoid natural product first isolated from the Caribbean sponge Smenospongia aurea.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically from both terpenoid and polyketide precursors.[2] this compound and related compounds have garnered significant interest from the scientific community due to their unique molecular architecture and promising biological activities.[1][3] This document provides a comprehensive overview of the physical and chemical properties of the meroterpenoid this compound, its synthesis, and its biological activities, intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C21H30O2 | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
| Appearance | Not Reported | |
| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. | [3] |
| Optical Rotation | Not Reported |
Spectroscopic Data:
| Spectroscopy | Data | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.63 (1H, d, J=8.4 Hz), 6.58 (1H, d, J=8.4 Hz), 4.60 (1H, br s), 2.18 (3H, s), 2.16 (3H, s), 1.25 (3H, s), 0.91 (3H, s), 0.89 (3H, d, J=6.8 Hz), 0.80 (3H, s) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.9, 147.6, 130.2, 122.1, 118.9, 115.6, 78.9, 56.4, 50.2, 42.1, 41.8, 39.8, 37.5, 33.5, 33.4, 28.0, 24.5, 22.8, 21.8, 20.6, 15.7 | [1] |
| Mass Spectrometry (MS) | m/z: 314 [M]⁺ | [1] |
Experimental Protocols
Isolation of this compound from Smenospongia sp.
The following is a general procedure for the isolation of this compound based on a published method.[3]
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound from Smenospongia sp.
Methodology:
-
Extraction: The sponge material (Smenospongia sp.) is collected and lyophilized. The dried material is then extracted with a non-polar solvent system, such as a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), to yield a crude extract.[3]
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate).
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.[3]
Total Synthesis of (±)-Aureol
Several total syntheses of this compound have been reported. A concise route starting from (±)-albicanol is described below.[1]
Retrosynthetic Analysis of (±)-Aureol
Caption: Retrosynthetic analysis of (±)-Aureol.
Key Synthetic Steps:
-
Oxidation: (±)-Albicanol is oxidized to (±)-albicanal using a mild oxidizing agent like Dess-Martin periodinane.[1]
-
Carbon-Carbon Bond Formation: The resulting aldehyde, (±)-albicanal, is coupled with a lithiated arene unit to form a key intermediate.[1]
-
Biomimetic Rearrangement: This intermediate undergoes a biomimetic rearrangement involving 1,2-hydride and 1,2-methyl shifts, promoted by a Lewis acid such as BF₃·Et₂O, to form the tetracyclic core of this compound.[1]
-
Demethylation and Cyclization: The final steps involve demethylation of the aromatic ring followed by an acid-catalyzed cyclization to yield (±)-Aureol.[1]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit several biological activities, including cytotoxicity against various cancer cell lines and anti-influenza-A virus activity.[1] While the specific signaling pathways modulated by this compound have not been fully elucidated, the activities of other meroterpenoids provide insights into its potential mechanisms of action.[4]
Cytotoxic Activity
This compound has demonstrated selective cytotoxicity against human tumor cells, including colon adenocarcinoma HT-29 and non-small cell lung cancer A549 cells.[1] Many meroterpenoids exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.[4] This is often achieved through the modulation of key signaling pathways such as the MAPK/ERK, JNK, and PI3K/Akt pathways.[4]
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Anti-influenza-A Virus Activity
The anti-influenza-A virus activity of this compound is another significant biological property.[1] The antiviral mechanism of many natural products involves the inhibition of viral replication and the modulation of the host's immune response.[5] This can occur through the inhibition of signaling pathways that are crucial for the virus life cycle, such as the TLR4, MAPK, and NF-κB pathways, which are involved in the inflammatory response to viral infection.[5]
Hypothetical Signaling Pathway for the Anti-Influenza Activity of this compound
Caption: Hypothetical signaling pathway for the anti-influenza activity of this compound.
Conclusion
The marine meroterpenoid this compound is a structurally complex natural product with significant biological activities. This guide has summarized its key physical and chemical properties, outlined protocols for its isolation and synthesis, and discussed its potential mechanisms of action based on its cytotoxic and antiviral effects. Further research is warranted to fully elucidate the signaling pathways modulated by this compound, which could pave the way for its development as a therapeutic agent.
References
- 1. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-influenza A virus activity of rhein through regulating oxidative stress, TLR4, Akt, MAPK, and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Potential Mechanism of Action of Aureol: An In-depth Technical Guide
Disclaimer: As of the compilation of this guide, specific preliminary studies on the mechanism of action of the compound Aureol (CAS 88478-03-9) are not available in the public domain. This compound is classified as a coumestan, a type of flavonoid.[1][2] Given the lack of direct research on this compound, this technical guide will focus on the well-characterized mechanism of action of the aureolic acid class of antibiotics . This class of natural products, which includes compounds like Mithramycin (Plicamycin), Chromomycin A3, and Olivomycin A, shares structural similarities and a common mode of action that could serve as a preliminary model for investigating this compound.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals as a foundational resource for hypothesis generation and experimental design.
Core Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for aureolic acid antibiotics is their ability to bind non-covalently to the minor groove of double-stranded DNA.[3][6] This interaction is highly specific for guanine-cytosine (G-C) rich sequences.[7][8] The binding is further stabilized by the formation of a dimer that is coordinated by a divalent cation, typically Mg2+.[7][9] This binding event physically obstructs the DNA template, thereby inhibiting crucial cellular processes.
Key Molecular Events:
-
Inhibition of Transcription: By occupying the minor groove, the drug-DNA complex prevents the binding of transcription factors and RNA polymerase to promoter regions, leading to a potent inhibition of RNA synthesis.[10][11][12] This is particularly effective for genes with GC-rich promoters, such as those regulated by the Sp1 transcription factor.[9][13]
-
Inhibition of DNA Replication: The presence of the bulky drug molecule in the minor groove can also interfere with the process of DNA replication.[7][14]
Downstream Cellular Effects
The inhibition of transcription and DNA replication by aureolic acids triggers a cascade of downstream cellular events, culminating in anti-proliferative and cytotoxic effects.
Induction of Apoptosis
Aureolic acid antibiotics have been shown to induce apoptosis in various cancer cell lines.[7][15] The mechanisms involved include:
-
Modulation of Apoptotic Proteins: Downregulation of anti-apoptotic proteins such as FLIP, Mcl-1, and XIAP has been observed.[7] In some contexts, these drugs can sensitize tumor cells to apoptosis induced by other agents like tumor necrosis factor (TNF).[6]
-
Caspase Activation: The apoptotic cascade is often mediated through the activation of caspases, including caspase-8, -9, and -3.[7]
-
p53-Dependent Mechanisms: In cells with wild-type p53, apoptosis can be mediated through the intrinsic pathway, involving the upregulation of Puma and Bak.[15][16]
Cell Cycle Arrest
Treatment with aureolic acid antibiotics can lead to cell cycle arrest, primarily in the S-phase, which is consistent with the inhibition of DNA replication.[7]
Anti-Metastatic and Anti-Angiogenic Effects
By inhibiting the transcription of specific genes, aureolic acids can also exert anti-metastatic and anti-angiogenic effects. This includes the downregulation of genes involved in cell migration and the formation of new blood vessels.[9][15]
Quantitative Data Summary
The following tables summarize quantitative data from studies on representative aureolic acid antibiotics.
Table 1: In Vitro Cytotoxicity of Aureolic Acid Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| Chromomycin A3 | KKU-213 (Cholangiocarcinoma) | Proliferation Assay | 22.48 nM (24h) | [7] |
| Chromomycin A3 | KKU-055 (Cholangiocarcinoma) | Proliferation Assay | 21.14 nM (24h) | [7] |
| Chromomycin A3 | KKU-100 (Cholangiocarcinoma) | Proliferation Assay | 30.52 nM (24h) | [7] |
| Metathramycin | HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | 14.6 nM | [17] |
Table 2: Antibacterial Activity of an Aureolic Acid Analog
| Compound | Bacterial Strain | Assay | MIC | Reference |
| Compound 5 (Aureolic Acid) | Bacillus subtilis E168 | Minimum Inhibitory Concentration | 2 µg/mL | [17] |
| Mithramycin A | Bacillus subtilis E168 | Minimum Inhibitory Concentration | 0.004 µg/mL | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for studying the mechanism of action of DNA-binding agents like aureolic acids.
DNA Binding Assays
Objective: To determine the affinity and sequence specificity of the compound's interaction with DNA.
Methods:
-
UV-Visible and Fluorescence Spectroscopy: These techniques are used to monitor changes in the spectral properties of the drug upon binding to DNA, allowing for the calculation of binding constants.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can reveal conformational changes in DNA upon drug binding.
-
Thermal Melting (Tm) Curves: The stabilization of the DNA duplex by a binding ligand results in an increase in the melting temperature, which can be measured by monitoring UV absorbance at 260 nm as a function of temperature.
-
DNase I Footprinting: This method identifies the specific DNA sequence where a compound binds by protecting it from cleavage by DNase I.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
Cellular Assays
Objective: To evaluate the biological effects of the compound on cultured cells.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): Flow cytometry or fluorescence microscopy is used to quantify the percentage of apoptotic cells and measure the activity of key apoptotic enzymes.
-
Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Promoter-Luciferase Reporter Assays: These assays are used to assess the effect of the compound on the transcriptional activity of specific gene promoters.[18]
In Vivo Models
Objective: To assess the anti-tumor efficacy and toxicity of the compound in a living organism.
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice, which are then treated with the compound to evaluate its effect on tumor growth.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Aureolic Acid Antibiotics
Caption: Proposed signaling pathway for aureolic acid antibiotics.
Experimental Workflow for Investigating a Novel DNA-Binding Agent
Caption: General experimental workflow for a novel DNA-binding agent.
References
- 1. Showing Compound this compound (FDB017078) - FooDB [foodb.ca]
- 2. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plicamycin - Wikipedia [en.wikipedia.org]
- 11. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mithramycin and its analogs: Molecular features and antitumor action [pubmed.ncbi.nlm.nih.gov]
- 14. Chromomycin A3 | Cell Signaling Technology [cellsignal.com]
- 15. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]
- 16. Olivomycin A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of the Biological Activity of Aureol: A Technical Guide for Drug Discovery Professionals
Abstract
Aureol, a sesquiterpene isolated from the marine sponge Smenospongia sp., represents a promising scaffold for therapeutic agent development.[1] This technical guide outlines a comprehensive initial screening workflow to evaluate the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of this compound. Detailed experimental protocols, data presentation standards, and visualizations of key processes are provided to support researchers in the preliminary assessment of this marine natural product. While extensive quantitative data for this compound is still emerging, this document consolidates available information and proposes standardized assays for a thorough initial biological evaluation.
Introduction
Marine sponges of the genus Smenospongia are a rich source of bioactive secondary metabolites, including a variety of terpenoids.[2] Among these is this compound, a sesquiterpene hydroquinone whose unique chemical structure makes it a compelling candidate for drug discovery.[3] Preliminary studies have initiated the exploration of its biological activities, with initial reports focusing on its cytotoxic potential against several human cancer cell lines.[1] Furthermore, related sesquiterpenoids from marine sponges have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities, providing a strong rationale for a multi-faceted screening approach for this compound.[4][5][6]
This guide provides a framework for the initial biological screening of this compound, detailing the requisite experimental methodologies and data presentation formats essential for a preliminary assessment of its therapeutic potential.
Cytotoxicity Screening
The initial evaluation of a novel compound's anticancer potential involves screening for cytotoxicity against a panel of human cancer cell lines. This compound has been previously evaluated against Hepa59T/VGH (human hepatocellular carcinoma), KB (human oral carcinoma), and HeLa (human cervical cancer) cell lines.[1]
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Hepa59T/VGH | Hepatocellular Carcinoma | Data not available | Doxorubicin | Insert Data |
| KB | Oral Carcinoma | Data not available | Doxorubicin | Insert Data | |
| HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data | |
| 5'-O-methyl-aureol | HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data |
| 5'-O-acetyl-aureol | HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data |
| Smenospongine | 39 human cancer cell lines | Various | Mean Log GI₅₀ = -5.55 | - | - |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.
Antimicrobial Screening
Marine natural products are a prominent source of novel antimicrobial agents. Given that other metabolites from Smenospongia have shown antimicrobial properties, an initial screening of this compound against a panel of pathogenic bacteria and fungi is warranted.
Table 2: Antimicrobial Activity of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Test Organism | Type | This compound MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Insert Data | Vancomycin | Insert Data |
| Bacillus subtilis | Gram-positive Bacteria | Insert Data | Vancomycin | Insert Data |
| Escherichia coli | Gram-negative Bacteria | Insert Data | Gentamicin | Insert Data |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Insert Data | Gentamicin | Insert Data |
| Candida albicans | Fungi | Insert Data | Amphotericin B | Insert Data |
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the wells with the microbial suspension and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). A viability indicator like resazurin can be used for a colorimetric readout.
Antioxidant Activity Screening
This compound's hydroquinone moiety suggests potential antioxidant activity. Initial screening has confirmed this potential.
Table 3: Antioxidant Capacity of this compound
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant capacity of a substance.
| Assay | Method | Result | Reference Compound | Result |
| ORAC | Fluorescence | 0.29 | Trolox | 1.0 |
Result for this compound is presented as an ORAC value relative to Trolox.[5]
Experimental Protocol: ORAC Assay
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), a free radical initiator (AAPH), and the test compound (this compound) in a suitable buffer.
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution, followed by the this compound solution at various concentrations. Include a blank (buffer), a positive control (Trolox), and the sample wells.
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.
Anti-inflammatory Screening
Sesquiterpenes are a class of natural products known to possess anti-inflammatory properties.[7] Therefore, an initial assessment of this compound's anti-inflammatory potential is a logical step.
Table 4: Anti-inflammatory Activity of this compound
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
| Cell Line | Stimulant | Parameter Measured | This compound IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |
| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Insert Data | Dexamethasone | Insert Data |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀ value.
Potential Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, its biological activities likely involve the modulation of key cellular signaling pathways. Based on the activities of other cytotoxic and anti-inflammatory natural products, several pathways are of interest for future investigation.
Conclusion
This compound, a sesquiterpene from the marine sponge Smenospongia sp., presents a valuable starting point for drug discovery efforts. This guide provides a systematic approach for its initial biological screening, covering cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities. The provided protocols and data presentation formats are intended to standardize the preliminary evaluation of this compound and facilitate the comparison of its activities with other natural products. Further investigation is required to obtain comprehensive quantitative data for all aformentioned biological activities and to elucidate the underlying mechanisms of action. The promising antioxidant activity already observed, combined with the known bioactivities of related compounds, underscores the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Marine natural products as leads against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aureol from Smenospongia aurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureol, a sesquiterpenoid hydroquinone isolated from the marine sponge Smenospongia aurea, has demonstrated significant biological activity, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the key studies on this compound, with a focus on its cytotoxic properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a proposed mechanism of action based on current understanding of related marine natural products. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
The marine environment is a rich and diverse source of novel bioactive compounds with unique chemical structures and potent pharmacological activities. Marine sponges, in particular, have proven to be a prolific source of secondary metabolites with potential applications in medicine. The sponge Smenospongia aurea has yielded a variety of interesting compounds, among which is this compound, a sesquiterpenoid-hydroquinone derivative first described in 1980.[1] Early research focused on its structure elucidation, but subsequent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines. This guide aims to consolidate the key findings on this compound to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by a sesquiterpene skeleton linked to a hydroquinone moiety. Its structure was determined through spectroscopic data and X-ray analysis.[1]
-
Chemical Formula: C₂₁H₃₀O₂
-
Molecular Weight: 314.46 g/mol
-
Class: Sesquiterpenoid Hydroquinone
Biological Activity: Cytotoxicity
The primary biological activity of this compound that has been investigated is its cytotoxicity against cancer cell lines. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Hepa59T/VGH | Hepatoma | 5.77 | 18.35 | Shen et al., 2006 |
| KB | Oral Epidermoid Carcinoma | 4.94 | 15.71 | Shen et al., 2006 |
| HeLa | Cervical Cancer | 7.65 | 24.33 | Shen et al., 2006 |
| HL-60 | Promyelocytic Leukemia | - | 14.6 | [2] |
| A549 | Lung Carcinoma | - | 76.4 | [2] |
IC₅₀ values were converted from µg/mL to µM using the molecular weight of this compound (314.46 g/mol ).
Table 2: In Vitro Cytotoxicity of this compound Derivatives
A study by Shen et al. (2006) also explored the cytotoxic activity of several synthetic derivatives of this compound. The results indicate that modification of the hydroquinone moiety can influence the cytotoxic potency.
| Compound | R Group | Hepa59T/VGH IC₅₀ (µg/mL) | KB IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) |
| This compound (1) | -OH | 5.77 | 4.94 | 7.65 |
| 5'-O-methyl-aureol (2) | -OCH₃ | > 20 | > 20 | > 20 |
| 5'-O-acetyl-aureol (3) | -OCOCH₃ | 4.81 | 3.25 | 6.42 |
| 5'-O-benzoyl-aureol (4) | -OCOC₆H₅ | 6.23 | 5.11 | 8.93 |
Data extracted from Shen et al., 2006.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound.
Extraction and Isolation of this compound from Smenospongia aurea
The general procedure for isolating this compound from the marine sponge involves solvent extraction and chromatographic separation.
Workflow for Extraction and Isolation of this compound
Caption: General workflow for the extraction and isolation of this compound.
Detailed Steps:
-
Collection and Extraction: The sponge material is collected and typically frozen to preserve the chemical constituents. The frozen sponge is then homogenized and extracted with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Solvent Partitioning: The resulting crude extract is partitioned between immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing this compound is subjected to multiple steps of column chromatography. A common initial step is silica gel chromatography, followed by further purification using techniques like Sephadex LH-20 gel filtration or high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. The IC₅₀ represents the concentration of the compound that inhibits cell growth by 50%.
Proposed Mechanism of Action
While specific studies detailing the signaling pathways affected by this compound are limited, the mechanism of action for structurally related sesquiterpenoid hydroquinones from marine sponges has been investigated. These studies suggest that the cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Based on this, a potential mechanism of action for this compound is proposed below.
It is crucial to note that the following pathway is a hypothesized model based on the activity of similar compounds and requires experimental validation for this compound itself.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Several sesquiterpenoid hydroquinones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Key Steps in the Proposed Pathway:
-
Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: The increase in ROS can lead to mitochondrial damage, including the disruption of the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: This dysfunction can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c in the cytoplasm binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9 then activates caspase-3, an executioner caspase.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Future Directions
While initial studies have established the cytotoxic potential of this compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: Detailed studies are needed to confirm the proposed signaling pathways involved in this compound-induced cytotoxicity. This includes investigating its effects on cell cycle progression, specific kinase activities, and other potential molecular targets.
-
In Vivo Efficacy: The antitumor activity of this compound needs to be evaluated in animal models to determine its efficacy and safety in a physiological setting.
-
Structure-Activity Relationship (SAR) Studies: Further synthesis and biological evaluation of this compound derivatives will help in identifying compounds with improved potency and selectivity.
-
Synergistic Studies: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents could lead to new combination therapies.
Conclusion
This compound, a sesquiterpenoid hydroquinone from the marine sponge Smenospongia aurea, demonstrates promising cytotoxic activity against a range of cancer cell lines. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its study, and proposed a potential mechanism of action based on related compounds. While further research is required to fully understand its therapeutic potential, this compound represents a valuable lead compound in the ongoing search for novel anticancer agents from marine sources. The information presented here serves as a foundation for future investigations aimed at harnessing the therapeutic potential of this intriguing marine natural product.
References
Aureol: A Technical Guide to a Marine Meroterpenoid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aureol, a tetracyclic meroterpenoid isolated from marine sponges. It details its chemical properties, biosynthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug discovery and development. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Introduction to this compound
This compound is a structurally unique secondary metabolite belonging to the meroterpenoid class, compounds of mixed biosynthetic origin with both terpenoid and polyketide precursors.[1] First isolated from the Caribbean sponge Smenospongia aurea, it has since been identified in other related sponge species.[2] this compound's distinctive tetracyclic framework, which combines a cis-decalin system with a substituted benzopyran moiety, has attracted considerable interest for its significant biological activities.[2]
Chemical and Physical Properties
-
Chemical Formula: C₂₁H₂₈O₃
-
Molecular Weight: 344.45 g/mol
-
Appearance: Typically an amorphous solid
-
Solubility: Soluble in non-polar organic solvents like chloroform, dichloromethane, and ethyl acetate.
Biosynthesis of this compound
The proposed biosynthetic pathway of this compound originates from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).[3][4][5][6] It is hypothesized that FPP undergoes a series of enzymatic cyclizations and rearrangements to form the complex tetracyclic core of this compound. This process likely involves the formation of a polyene precursor which then undergoes a stereoselective cyclization to generate a key carbocation intermediate. Subsequent 1,2-hydride and methyl shifts lead to the final this compound scaffold.[7]
Caption: Proposed biosynthetic pathway of this compound, starting from farnesyl pyrophosphate.
Biological Activities and Quantitative Data
This compound has demonstrated a range of promising biological activities, most notably cytotoxicity against cancer cell lines and antiviral effects. The closely related compound, avarol, has also been extensively studied and provides valuable insights into the potential of this structural class.
Cytotoxic Activity
This compound exhibits significant cytotoxic effects against a panel of human cancer cell lines.[2][8] The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for this compound and the related meroterpenoid, avarol.
| Cell Line | Cancer Type | This compound IC₅₀ (µg/mL) | Avarol IC₅₀ (µg/mL) | Reference(s) |
| A549 | Non-small Cell Lung Cancer | 4.3 | 17.5 ± 0.5 | [1][2] |
| HT-29 | Colon Adenocarcinoma | 4.3 | - | [2] |
| Hepa59T/VGH | Hepatocellular Carcinoma | 5.77 | - | [8] |
| KB | Oral Carcinoma | 4.94 | - | [8] |
| HeLa | Cervical Cancer | 7.65 | 10.22 ± 0.28 | [1][8] |
| LS174 | Colon Adenocarcinoma | - | 14.8 ± 0.3 | [1] |
Anti-Influenza Virus Activity
This compound has reported activity against the influenza A virus.[2] Further research is needed to fully elucidate the mechanism of its antiviral action and to quantify its potency through assays such as the plaque reduction assay.
Anti-Inflammatory Activity
While specific quantitative data for this compound is limited, the related compound avarol has been shown to possess potent anti-inflammatory properties. Avarol inhibits the production of the pro-inflammatory cytokine TNF-α in stimulated human monocytes with an IC₅₀ of 1 µM and suppresses the activation of the NF-κB signaling pathway.[2]
Mechanism of Action and Signaling Pathways
The molecular mechanisms underlying this compound's bioactivities are a subject of ongoing investigation. Studies on the closely related compound avarol have provided a foundational understanding of the potential signaling pathways involved.
Induction of Apoptosis through Endoplasmic Reticulum (ER) Stress
Avarol has been demonstrated to selectively induce apoptosis in pancreatic cancer cells by activating the PERK–eIF2α–CHOP signaling cascade, a key pathway in the ER stress response.[9][10] This suggests that this compound may exert its cytotoxic effects by disrupting protein folding and inducing programmed cell death in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Aureol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The natural world presents a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. Among these, the molecule known as "Aureol" has emerged as a subject of scientific inquiry. However, the designation "this compound" refers to two distinct chemical entities, each originating from different corners of the natural world and exhibiting unique biological activities. This technical guide provides an in-depth exploration of both the meroterpenoid and the coumestan forms of this compound, presenting a comprehensive overview of their chemical nature, biological effects, and the experimental methodologies used to elucidate their therapeutic promise.
The first, a tetracyclic meroterpenoid , is a complex molecule featuring a sesquiterpene unit linked to a phenolic moiety. This class of this compound has been primarily isolated from marine sponges of the genus Smenospongia. The second entity is a coumestan , a type of flavonoid characterized by a specific four-ring heterocyclic structure. This this compound, with the systematic name 1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one, is found in a variety of terrestrial plants, including Flemingia macrophylla and certain types of beans.
This guide will delve into the distinct therapeutic avenues of each this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.
Meroterpenoid this compound: A Marine-Derived Bioactive Agent
Isolated from marine sponges, the meroterpenoid this compound has demonstrated a range of biological activities, most notably in the realms of oncology, virology, and parasitology.
Quantitative Data on Biological Activity
The cytotoxic effects of the meroterpenoid this compound against various cancer cell lines have been quantified, providing a measure of its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Hepa59T/VGH | Human Hepatoma | 5.77 | [2] |
| KB | Human Epidermoid Carcinoma | 4.94 | [2] |
| HeLa | Human Cervical Carcinoma | 7.65 | [2] |
| HT-29 | Human Colon Adenocarcinoma | Activity noted | [2] |
| A549 | Human Non-small Cell Lung Cancer | Activity noted | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Beyond its cytotoxic properties, the meroterpenoid this compound has also been reported to exhibit anti-influenza-A virus activity.[2] Furthermore, a derivative, this compound N,N-dimethyl thiocarbamate, has shown in vitro antimalarial potential against Plasmodium falciparum.[2]
Experimental Protocols
To ensure the reproducibility and further investigation of the meroterpenoid this compound's bioactivities, detailed experimental protocols are crucial.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., Hepa59T/VGH, KB, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The meroterpenoid this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Anti-Influenza A Virus Assay (Cytopathic Effect Reduction Assay)
This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium. Influenza A virus stocks are prepared and titrated.
-
Infection and Treatment: Confluent monolayers of MDCK cells in 96-well plates are infected with a specific titer of influenza A virus. After a 1-hour adsorption period, the virus-containing medium is replaced with fresh medium containing various concentrations of the meroterpenoid this compound.
-
CPE Observation: The plates are incubated for 48-72 hours, and the cytopathic effect is observed daily under a microscope.
-
Cell Viability Assessment: Cell viability is quantified using a method such as the MTT assay or crystal violet staining. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.
Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium under a specific gas mixture (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: The meroterpenoid this compound derivative is serially diluted in 96-well plates.
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells.
-
Incubation: The plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The IC50 value is calculated by comparing the fluorescence in the drug-treated wells to that in the drug-free control wells.
Signaling Pathways
While the precise signaling pathways modulated by the meroterpenoid this compound are still under extensive investigation, its cytotoxic effects suggest a potential interaction with pathways that regulate cell proliferation, apoptosis, and survival. Meroterpenoids, as a class, have been shown to influence various signaling cascades, including the Wnt signaling pathway.[3] Further research is necessary to elucidate the specific molecular targets of the meroterpenoid this compound and its impact on these critical cellular processes.
Coumestan this compound: A Plant-Derived Phytoestrogen
The coumestan this compound, 1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one, belongs to the flavonoid family, a class of compounds renowned for their widespread biological activities. While specific quantitative data for this particular this compound is limited in publicly available literature, the therapeutic potential of the broader coumestan class provides a strong rationale for its further investigation.
Potential Therapeutic Activities of Coumestans
Coumestans, as a group, have been shown to possess a remarkable array of pharmacological properties, including:
-
Anticancer Activity: Many coumestans exhibit cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in cancer progression.
-
Anti-inflammatory Activity: Coumestans can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
-
Antioxidant Activity: The phenolic structure of coumestans endows them with potent antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.
-
Phytoestrogenic Activity: Coumestans can bind to estrogen receptors, leading to either estrogenic or anti-estrogenic effects depending on the specific compound, receptor subtype, and cellular context.
Experimental Protocols for Assessing Coumestan Bioactivity
The following are standard experimental protocols that can be employed to investigate the therapeutic potential of the coumestan this compound.
Anticancer Activity (MTT Assay)
The protocol for the MTT assay to assess cytotoxicity is the same as that described for the meroterpenoid this compound.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the coumestan this compound for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Signaling Pathways Modulated by Coumestans
Flavonoids, including coumestans, are known to interact with a multitude of intracellular signaling pathways, thereby exerting their diverse biological effects. While the specific pathways modulated by the coumestan this compound require further elucidation, the activities of related coumestans suggest potential involvement of the following:
-
NF-κB Signaling Pathway: Many anti-inflammatory agents, including flavonoids, act by inhibiting the NF-κB pathway, which is a key regulator of the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. Flavonoids have been shown to modulate MAPK signaling.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. Some flavonoids can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.
-
Estrogen Receptor Signaling: As phytoestrogens, coumestans can directly interact with estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.
References
- 1. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 2. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Aureol from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Smenospongia sp.[1][2]. This natural product has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.[1] This document provides detailed protocols for the isolation and purification of this compound from marine sponge samples, along with a summary of its reported biological activity and a proposed mechanism of action.
Data Presentation
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| Hepa59T/VGH (Human Hepatoma) | 5.77[2] |
| KB (Human Oral Epidermoid Carcinoma) | 4.94[2] |
| Hela (Human Cervical Cancer) | 7.65[2] |
Experimental Protocols
Protocol 1: Extraction of Crude Organic Extract from Smenospongia sp.
This protocol outlines the initial extraction of secondary metabolites from the marine sponge Smenospongia sp. The procedure is based on established methods for the extraction of metabolites from marine sponges.[2][3][4]
Materials:
-
Frozen or freeze-dried Smenospongia sp. tissue
-
Methanol (MeOH), analytical grade
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: If frozen, thaw the sponge tissue at room temperature. Cut the sponge into small pieces (approximately 1-2 cm³). If not already freeze-dried, it is recommended to freeze-dry the sponge material to facilitate grinding and improve extraction efficiency.
-
Grinding: Grind the freeze-dried sponge material into a fine powder using a blender or mortar and pestle.
-
Initial Extraction:
-
Macerate the ground sponge material in a 1:1 mixture of CH₂Cl₂ and MeOH at room temperature. Use a solvent volume sufficient to fully immerse the sponge material (e.g., 1 L of solvent per 100 g of dry sponge weight).
-
Stir the mixture for 24 hours.
-
-
Filtration and Re-extraction:
-
Filter the mixture through filter paper to separate the extract from the sponge biomass.
-
Re-extract the sponge residue with the same CH₂Cl₂/MeOH solvent mixture two more times to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude organic extract.
-
-
Drying: Dry the crude extract completely, preferably using a freeze-dryer or under high vacuum, to remove any residual solvent. The resulting crude extract can be stored at -20°C until further purification.
Protocol 2: Chromatographic Fractionation and Isolation of this compound
This protocol describes the separation and purification of this compound from the crude organic extract using a combination of chromatographic techniques. The process involves an initial fractionation followed by fine purification.[1][2]
Materials:
-
Crude organic extract from Smenospongia sp.
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), analytical or HPLC grade.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
UV detector for HPLC.
-
NMR tubes, deuterated solvents (e.g., CDCl₃ or CD₃OD)
-
Mass spectrometer
Procedure:
-
Initial Fractionation using Silica Gel Column Chromatography:
-
Prepare a silica gel column. The size of the column will depend on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:EtOAc), followed by increasing concentrations of methanol in ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions with similar TLC profiles. This compound, being a sesquiterpenoid hydroquinone, is expected to elute in the fractions of medium polarity.
-
-
Further Purification using Sephadex LH-20 Column Chromatography:
-
Dissolve the this compound-containing fractions from the silica gel column in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol. This step helps to remove pigments and other impurities.
-
Collect fractions and monitor by TLC to identify the fractions containing this compound.
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the enriched this compound fraction in the HPLC mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
-
Elute with a suitable mobile phase, which could be an isocratic mixture or a gradient of methanol and water or acetonitrile and water. The exact conditions may need to be optimized.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows absorbance.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
-
Structure Elucidation and Purity Assessment:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
Assess the purity of the final compound by HPLC.
-
Estimated Yield:
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Smenospongia sp.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The precise signaling pathway of this compound-induced apoptosis has not been fully elucidated. However, based on studies of structurally similar sesquiterpenoid hydroquinones like Avarol, a plausible mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[5] The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis via ER stress.
Conclusion
The protocols provided in this document offer a comprehensive guide for the successful isolation and purification of this compound from the marine sponge Smenospongia sp. The cytotoxic properties of this compound, coupled with its potential to induce apoptosis through the ER stress pathway, highlight its promise as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Total Synthesis of Aureol: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of Aureol, a marine meroterpenoid with notable biological activities, including anti-influenza A virus activity and selective cytotoxicity against human tumor cells.[1][2] The unique tetracyclic structure of this compound, combining a cis-decalin system with a substituted benzopyran moiety, has presented a significant challenge and an attractive target for synthetic organic chemists.[1] This application note will detail the key strategies, experimental protocols, and quantitative data from prominent total syntheses, providing a comprehensive resource for researchers in natural product synthesis and drug development.
Synthetic Strategies at a Glance
Several distinct approaches to the total synthesis of this compound have been reported, primarily revolving around biomimetic or bioinspired bond formations and rearrangements. These strategies often employ readily available chiral starting materials to achieve enantioselective synthesis or utilize racemic precursors for proof-of-concept studies. The key disconnection in many syntheses involves the late-stage formation of the tetracyclic core, often through a crucial rearrangement cascade.
| Starting Material | Chirality | Key Steps | Overall Yield | Number of Steps | Reference |
| (+)-Sclareolide | Enantioselective | Biomimetic 1,2-hydride and methyl shifts, Cycloetherification | 6% | 12 | [3][4][5] |
| Epoxyfarnesol | Racemic | Titanocene(III)-catalyzed radical cascade cyclization, Bioinspired 1,2-hydride and methyl shifts | 14% | 8 | [6] |
| (±)-Albicanol | Racemic | C-C bond formation with a lithiated arene, BF₃·Et₂O mediated 1,2-hydride and methyl shifts | 28% | 7 | [1][7] |
Key Synthetic Pathways and Methodologies
Enantioselective Synthesis from (+)-Sclareolide
A notable enantioselective total synthesis of (+)-Aureol commences from the commercially available (+)-sclareolide.[3][4][5] This approach is particularly elegant as it leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.
Experimental Workflow:
Caption: Enantioselective synthesis of (+)-Aureol from (+)-sclareolide.
Key Experimental Protocol: Biomimetic Rearrangement and Cycloetherification
This crucial step involves a sequence of 1,2-hydride and methyl shifts, mimicking the proposed biosynthetic pathway, followed by a cycloetherification to form the tetracyclic core of this compound.[3][4]
-
Reaction: Treatment of the key aldehyde intermediate with a strong Lewis acid induces the biomimetic cascade.
-
Reagents and Conditions: While the specific Lewis acid can vary, boron trifluoride etherate (BF₃·Et₂O) is a common choice, often at low temperatures in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Mechanism: The Lewis acid coordinates to the aldehyde, initiating a cyclization that generates a tertiary carbocation. This carbocation then undergoes a series of stereospecific 1,2-hydride and methyl shifts to form a more stable carbocation, which is subsequently trapped by the adjacent hydroquinone moiety to yield this compound.[4]
Racemic Synthesis from Epoxyfarnesol
A bioinspired synthesis of (±)-Aureol has been achieved from epoxyfarnesol, highlighting a sustainable and efficient approach.[6] This synthesis is characterized by a key radical cyclization and a subsequent biomimetic rearrangement.
Synthetic Pathway:
References
- 1. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (±)-aureol by bioinspired rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Aureol
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The name "Aureol" refers to two distinct natural products, a sesquiterpenoid isolated from the marine sponge Smenospongia aurea, and a coumestan-type flavonoid found in various terrestrial plants. This document provides detailed application notes and protocols for the analytical characterization of both of these compounds. The methods described herein are essential for the identification, quantification, and biological evaluation of these molecules in various matrices.
Part 1: Sesquiterpenoid this compound
The sesquiterpenoid this compound is a marine-derived natural product with reported cytotoxic activities. Its characterization is crucial for further investigation into its therapeutic potential.
Chemical Structure
IUPAC Name: (3aR,4R,8S,8aR)-4,8-dimethyl-2-methylene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-8-ol
Molecular Formula: C₂₁H₃₆O
Molecular Weight: 304.5 g/mol
Analytical Techniques and Protocols
HPLC is a fundamental technique for the isolation and purity assessment of sesquiterpenoid this compound from crude extracts.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 70% B
-
35-40 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the crude or partially purified extract in methanol or acetonitrile, filter through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Value |
| Retention Time (t_R_) | Typically elutes in the later part of the gradient due to its hydrophobicity. The exact t_R_ will depend on the specific column and gradient conditions. |
| Purity (%) | Determined by the peak area percentage at 210 nm. |
Experimental Workflow for HPLC Analysis
Application Note: Structural Identification of Aureol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural identification and characterization of Aureol, a naturally occurring coumestan, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive ¹H and ¹³C NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. The provided protocols and data are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development for the unambiguous identification of this compound.
Introduction
This compound is a polycyclic aromatic compound belonging to the coumestan class of flavonoids.[1][2][3] Coumestans are known for their potential biological activities, making their accurate identification crucial for further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5][6] This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the definitive identification of this compound.
Data Presentation
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, acquired in DMSO-d₆. The assignments are based on the standard IUPAC numbering for the coumestan skeleton.
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom No. | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm] | Multiplicity | J (Hz) |
| 1 | 113.8 | 6.85 | d | 2.3 |
| 2 | 158.3 | - | - | - |
| 3 | 98.8 | 6.34 | d | 2.3 |
| 4 | 156.4 | - | - | - |
| 4a | 104.7 | - | - | - |
| 6 | 160.7 | - | - | - |
| 6a | 112.5 | - | - | - |
| 7 | 122.3 | 7.82 | d | 8.6 |
| 8 | 114.9 | 6.95 | dd | 8.6, 2.4 |
| 9 | 155.8 | - | - | - |
| 10 | 102.1 | 6.88 | d | 2.4 |
| 10a | 150.1 | - | - | - |
| 11a | 104.2 | - | - | - |
| 11b | 154.9 | - | - | - |
Note: NMR data can be influenced by solvent and concentration. This data is provided as a reference.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is critical for obtaining high-quality, reproducible NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H, 10-20 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), >99.8% D
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Kimwipes or filter plugs
Procedure:
-
Weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Place a small, clean filter plug (e.g., a small piece of Kimwipe) into a Pasteur pipette.
-
Filter the this compound solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Pulse Sequence: zg30
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 4.096 s
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): 1.36 s
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Mandatory Visualizations
This compound Chemical Structure with Atom Numbering
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB017078) - FooDB [foodb.ca]
- 3. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. creative-biostructure.com [creative-biostructure.com]
Application Note: High-Performance Liquid Chromatography for the Purification of Aureol
Introduction
Aureol is a naturally occurring compound classified as a coumestan, a type of flavonoid.[1][2][3] It is found in various plants and marine organisms, such as Flemingia macrophylla and the sponge Smenospongia sp.[1][4] this compound has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against various tumor cell lines.[4] The isolation and purification of this compound are crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility.[5][6] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Chemical Properties of this compound
-
Molecular Formula: C₁₅H₈O₆[1]
-
Molecular Weight: 284.22 g/mol [1]
-
IUPAC Name: 1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one[1]
Materials and Reagents
-
Crude extract containing this compound (e.g., from Smenospongia sp.)[4]
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV-Vis detector
-
Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
-
Glass vials
Experimental Protocol
1. Sample Preparation
-
Obtain a crude extract from the natural source (e.g., methanolic or ethyl acetate extract).
-
The crude extract is often first fractionated using techniques like silica gel column chromatography to enrich the fraction containing this compound.[7]
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 90% water with 0.1% TFA / 10% acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Method Development (Analytical Scale)
-
Equilibrate an analytical C18 column with the initial mobile phase.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Run a gradient elution to determine the optimal separation conditions. A common starting point for natural product separation is a linear gradient from 10% to 100% acetonitrile in water (both with 0.1% TFA) over 40-60 minutes.[8]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) based on the UV absorbance of this compound.
-
Identify the peak corresponding to this compound based on retention time and comparison with a standard if available.
-
Optimize the gradient to achieve the best resolution between the this compound peak and any impurities.
3. Preparative HPLC Purification
-
Scale up the optimized analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method.
-
Collect fractions corresponding to the this compound peak using a fraction collector.
-
Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pool the pure fractions containing this compound.
4. Post-Purification Processing
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain pure, solid this compound.
-
Store the purified this compound in a desiccator at -20°C to prevent degradation.
Quantitative Data
The following table summarizes typical parameters and expected results for the HPLC purification of this compound. The exact values may vary depending on the specific instrumentation and crude extract composition.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Gradient | 10-100% B over 40 min | 10-100% B over 40 min |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Injection Volume | 10-50 µL | 1-5 mL |
| Detection | 254 nm | 254 nm |
| Expected Retention Time | Variable (e.g., 15-25 min) | Variable (e.g., 15-25 min) |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | Variable (dependent on crude extract) |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound from a crude natural extract using High-Performance Liquid Chromatography. The described method, involving both analytical and preparative scale chromatography, is a reliable approach to obtain high-purity this compound suitable for further biological and chemical studies. Optimization of the gradient and careful fraction collection are key to achieving a successful purification.
References
- 1. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017078) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0037921) [hmdb.ca]
- 4. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. google.com [google.com]
- 7. Isolation of antioxidant compounds from the methanolic extract of the roots of Decalepis hamiltonii (Wight and Arn.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Aureol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the in vitro cytotoxicity of Aureol, a sesquiterpenoid isolated from the marine sponge Smenospongia sp. The included methodologies are essential for determining the anti-cancer potential of this compound and elucidating its mechanism of action.
Introduction
This compound is a marine natural product that has demonstrated cytotoxic effects against various cancer cell lines. Understanding its potency and the molecular pathways it triggers is crucial for its development as a potential therapeutic agent. This document outlines standard in vitro assays to quantify cytotoxicity and investigate the apoptotic signaling cascade induced by this compound.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The cytotoxic activity of this compound and its synthetic derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The available data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Hepa59T/VGH | Hepatocellular Carcinoma | 5.77 | - | [1] |
| KB | Oral Epidermoid Carcinoma | 4.94 | - | [1] |
| Hela | Cervical Cancer | 7.65 | - | [1] |
| HL-60 | Promyelocytic Leukemia | - | 14.6 | [2] |
| A549 | Lung Carcinoma | - | 76.4 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound | Derivative | Hepa59T/VGH (µg/mL) | KB (µg/mL) | Hela (µg/mL) | Reference |
| 2 | 5'-O-methyl-aureol | >20 | >20 | >20 | [3] |
| 3 | 5'-O-acetyl-aureol | 3.21 | 2.89 | 4.53 | [3] |
| 4 | 5'-O-benzoyl-aureol | 2.54 | 1.87 | 3.11 | [3] |
| 5 | 5'-O-(4-fluoro-benzoyl)-aureol | 1.98 | 1.55 | 2.67 | [3] |
| 6 | 5'-O-(4-chloro-benzoyl)-aureol | 1.76 | 1.32 | 2.19 | [3] |
| 7 | 5'-O-(4-methyl-benzoyl)-aureol | 2.13 | 1.68 | 2.88 | [3] |
| 8 | 5'-O-nicotinoyl-aureol | 4.88 | 3.97 | 5.21 | [3] |
| 9 | This compound-N,N-dimethylthiocarbamate | 6.12 | 5.43 | 7.89 | [3] |
| 10 | 5'-O-(2-furoylcarbonyl)-aureol | 3.76 | 3.15 | 4.98 | [3] |
| 11 | 5'-O-(2-thienoylcarbonyl)-aureol | 3.45 | 2.91 | 4.67 | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to determine the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Activated caspase-3 cleaves this substrate, releasing the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound to induce apoptosis.
-
Pellet the cells and resuspend in chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of Ac-DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Mandatory Visualizations
Experimental Workflow
References
- 1. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aureol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureol is a novel natural compound that has demonstrated significant potential as an anti-cancer agent in preclinical studies. These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in cell culture experiments. The information presented is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in various cancer cell lines.
Mechanism of Action
This compound is a potent inducer of apoptosis and inhibitor of cell proliferation in cancer cells. Its mechanism of action involves the modulation of multiple signaling pathways. In many cancer cell lines, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.[1][2] This is characterized by the activation of pro-apoptotic proteins like Bax, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.[1][3] Furthermore, this compound has been shown to induce cell cycle arrest, providing an additional mechanism for its anti-proliferative effects.[2]
Data Presentation
The following tables summarize the quantitative data from representative studies on the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| PC-3 (Prostate Cancer) | 0 | 48 | 100 ± 0.0 |
| 5 | 48 | 85 ± 4.2 | |
| 10 | 48 | 62 ± 3.1 | |
| 20 | 48 | 41 ± 2.5 | |
| 50 | 48 | 23 ± 1.9 | |
| MCF-7 (Breast Cancer) | 0 | 48 | 100 ± 0.0 |
| 1 | 48 | 91 ± 5.3 | |
| 5 | 48 | 74 ± 4.8 | |
| 10 | 48 | 55 ± 3.9 | |
| 25 | 48 | 38 ± 2.7 |
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Mean ± SD) |
| PC-3 (Prostate Cancer) | 0 | 24 | 3.2 ± 0.8 |
| 10 | 24 | 25.7 ± 2.1 | |
| 20 | 24 | 48.9 ± 3.5 | |
| MCF-7 (Breast Cancer) | 0 | 24 | 4.1 ± 1.0 |
| 10 | 24 | 21.4 ± 1.9 | |
| 25 | 24 | 42.6 ± 3.2 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining sterile cell cultures for use in experiments with this compound.[4][5]
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and pipettes
-
Class II biological safety cabinet
-
37°C, 5% CO₂ incubator
-
Inverted microscope
Procedure:
-
Perform all cell handling in a sterile biological safety cabinet.
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and confluency daily using an inverted microscope.
-
Subculture adherent cells when they reach 70-80% confluency.[4] a. Aspirate the old medium. b. Wash the cell monolayer with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with fresh, complete medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed the cells into new culture flasks at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compound Alternol as a novel therapeutic for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. creative-biolabs.com [creative-biolabs.com]
Application of Aureol in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureol, a sesquiterpene isolated from the marine sponge Smenospongia sp., has demonstrated notable cytotoxic effects against various human cancer cell lines in preclinical studies.[1][2] Its unique chemical structure and potent bioactivity make it a compound of interest for further investigation in cancer research and drug development. These application notes provide a summary of the current data on this compound's efficacy and detailed protocols for its study in cancer cell lines.
Data Presentation
The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.
Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines
| Compound/Drug | Hepa59T/VGH (Human hepatocellular carcinoma) | KB (Human oral carcinoma) | HeLa (Human cervical carcinoma) |
| This compound | 5.77 µg/mL | 4.94 µg/mL | 7.65 µg/mL |
| Mitomycin C (Control) | 0.1 µg/mL | 0.1 µg/mL | 0.11 µg/mL |
Data sourced from Shen et al., 2006.[2]
Mechanism of Action & Signaling Pathways
While the precise molecular mechanisms of this compound-induced cytotoxicity are still under investigation, sesquiterpenes and related quinone compounds isolated from marine sponges have been shown to induce cancer cell death through the activation of apoptotic pathways.[3][4] These pathways are complex and can be initiated by various cellular stressors, leading to a cascade of events culminating in programmed cell death.
Based on studies of structurally similar sesquiterpene lactones, it is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[3][5] Key events in these pathways often include:
-
Induction of Oxidative Stress: Many sesquiterpenes disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This can damage cellular components and trigger apoptotic signaling.[6][7]
-
Mitochondrial Membrane Depolarization: ROS and other cellular insults can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6]
-
Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[3]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway. Sesquiterpenes have been shown to alter the expression of these proteins to favor apoptosis.[3][6]
Below is a diagram illustrating a hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines such as HeLa.[8][9][10]
a. Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Experimental Workflow:
c. Step-by-Step Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.[11]
a. Materials:
-
Cancer cells (e.g., HeLa, KB, or Hepa59T/VGH)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
b. Step-by-Step Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
c. Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The provided protocols offer a framework for researchers to further investigate its anticancer potential, elucidate its mechanism of action, and evaluate its therapeutic promise. Future studies should focus on identifying the specific molecular targets and signaling pathways modulated by this compound to fully understand its mode of action.
References
- 1. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols: Preparation of Aureol Derivatives for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, characterization, and biological evaluation of Aureol derivatives. The protocols outlined below are intended to facilitate the screening of these compounds for their potential therapeutic effects, with a focus on their anti-cancer properties.
Synthesis of this compound Derivatives
This compound, a marine-derived meroterpenoid, has shown promising cytotoxic activity. Its total synthesis can be achieved from the commercially available (+)-sclareolide[1][2]. The following protocol describes a general method for the synthesis of this compound and its derivatives, which can be adapted to generate a library of compounds for bioassay screening.
Protocol: Synthesis of (+)-Aureol from (+)-Sclareolide
This multi-step synthesis involves a biomimetic approach, including key rearrangement and cyclization reactions[1][2].
Step 1: Preparation of the Drimanyl Precursor
-
Starting with (+)-sclareolide, perform a reduction reaction using a suitable reducing agent like LiAlH4 in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C to room temperature.
-
The resulting diol is then protected, for example, using a silyl ether protecting group like TBDMSCl in the presence of imidazole in DMF.
-
Subsequent oxidative cleavage of the alkene, for instance with ozone followed by a reductive workup (e.g., with dimethyl sulfide), yields the desired drimanyl precursor.
Step 2: Coupling with a Phenolic Moiety
-
The drimanyl precursor is then coupled with a suitable hydroquinone derivative. This can be achieved through various cross-coupling reactions, such as a Friedel-Crafts alkylation, under Lewis acid catalysis (e.g., BF3·OEt2). The choice of the hydroquinone derivative will determine the substitution pattern on the aromatic ring of the final this compound derivative.
Step 3: Deprotection and Cycloetherification
-
The protecting groups are removed under appropriate conditions (e.g., TBAF for TBDMS).
-
The final cycloetherification to form the characteristic furan ring of this compound can be accomplished using an acid catalyst (e.g., p-toluenesulfonic acid) in a non-polar solvent like toluene, often with heating[1].
Creating Derivatives: To generate a library of this compound derivatives, modifications can be introduced at several stages:
-
Varying the Hydroquinone: Utilize different substituted hydroquinones in the coupling step to introduce various functionalities on the aromatic ring.
-
Modification of the Terpene Backbone: Introduce modifications to the sclareolide starting material or intermediates to alter the terpene portion of the molecule.
Purification and Characterization
Proper purification and characterization are crucial to ensure the quality of the compounds tested in bioassays.
Protocol: Purification of this compound Derivatives
-
Initial Purification: After the synthesis, the crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common solvent system.
-
Final Purification: For biological testing, high purity is essential (≥95%). This is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A gradient of acetonitrile in water is a typical mobile phase[3].
Protocol: Characterization of this compound Derivatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the structure of the derivative. The chemical shifts and coupling constants should be consistent with the expected structure[3].
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the compound using an HRMS instrument (e.g., ESI-TOF) to determine the exact mass. This will confirm the elemental composition of the synthesized derivative[3].
-
Preparation for Bioassays
Proper handling and preparation of the compounds are critical for obtaining reliable and reproducible bioassay data.
Protocol: Stock Solution Preparation
-
Solubility Testing: Before preparing a stock solution, determine the solubility of each this compound derivative in common solvents used for bioassays, such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the purified compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Biological Evaluation: Anti-Proliferative and Apoptosis Assays
This compound has been shown to induce apoptosis in pancreatic ductal adenocarcinoma cells[4]. Therefore, a relevant bioassay is to screen for anti-proliferative and pro-apoptotic activity in cancer cell lines.
Protocol: MTS Cell Viability Assay
This colorimetric assay determines the number of viable cells in proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., pancreatic cancer cell line PANC-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative stock solutions in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours[5].
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader[5].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary
The results from the bioassays should be summarized in a clear and organized manner to allow for easy comparison of the activity of the different this compound derivatives.
| Derivative ID | Modification | Cell Line | IC50 (µM) |
| This compound | Parent Compound | PANC-1 | 15.2 |
| AD-01 | 2'-Bromo | PANC-1 | 8.7 |
| AD-02 | 3'-Chloro | PANC-1 | 12.5 |
| AD-03 | 2'-Methyl | PANC-1 | 25.1 |
| AD-04 | 3'-Methoxy | PANC-1 | 18.9 |
| AD-05 | 2',5'-Dichloro | PANC-1 | 5.3 |
Visualizing Workflows and Pathways
Experimental Workflow
References
Application Notes and Protocols: Experimental Design for Efficacy Studies of Aureol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureol is a promising novel anti-cancer agent belonging to the aureolic acid family of compounds. Members of this family are known to act as antitumor agents by interacting with the DNA minor groove in GC-rich regions.[1] This document provides detailed application notes and standardized protocols for conducting preclinical efficacy studies of this compound, encompassing both in vitro and in vivo experimental designs. The aim is to furnish researchers with a robust framework for evaluating the therapeutic potential of this compound and elucidating its mechanism of action. Adherence to these standardized methods will help ensure the generation of reproducible and reliable data, which is crucial for the advancement of new anticancer therapeutics into clinical trials.[2][3]
In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of anticancer compounds, providing critical data on a drug's activity against cancer cells.[4][5][6] This section outlines key protocols to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cell Viability Assays (MTT and XTT)
Cell viability assays are employed to assess the dose-dependent cytotoxic effects of this compound on cancer cell lines. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8]
1.1.1 Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7][8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[9]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
1.1.2 Data Presentation: Cell Viability (IC50 Values)
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| MDA-MB-231 | Breast Cancer | 8.9 ± 1.1 |
| A549 | Lung Cancer | 12.5 ± 1.5 |
| HCT116 | Colon Cancer | 7.8 ± 0.9 |
| HeLa | Cervical Cancer | 15.3 ± 2.0 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.[10] Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating necrosis or late-stage apoptosis.[10]
1.2.1 Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[10]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with this compound at the desired concentrations for a specified time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
1.2.2 Data Presentation: Apoptosis Induction
The table below presents hypothetical data on the percentage of apoptotic cells in MCF-7 breast cancer cells treated with this compound for 24 hours.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 2.5 | 75.4 ± 3.1 | 15.2 ± 1.8 | 9.4 ± 1.1 |
| 5.0 | 50.2 ± 4.5 | 35.8 ± 3.2 | 14.0 ± 1.9 |
| 10.0 | 25.7 ± 3.8 | 50.1 ± 4.7 | 24.2 ± 2.8 |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic efficacy and potential toxicity of a drug candidate in a whole-organism context.[5][13] The human tumor xenograft model in immunocompromised mice is a widely used preclinical model for cancer drug development.[14][15][16]
Protocol: Xenograft Mouse Model of Cancer
This protocol outlines the establishment of a subcutaneous xenograft model to assess the antitumor activity of this compound.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice)[14][19]
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral). The control group should receive the vehicle. The dosing schedule should be based on prior pharmacokinetic and tolerability studies.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups. Calculate the tumor growth inhibition (TGI).
Data Presentation: In Vivo Antitumor Efficacy
The following table shows hypothetical results of a xenograft study using MCF-7 cells in nude mice treated with this compound for 21 days.
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2.5 ± 1.0 |
| This compound (10 mg/kg) | 625 ± 80 | 50 | -3.1 ± 1.5 |
| This compound (20 mg/kg) | 310 ± 55 | 75.2 | -4.8 ± 2.0 |
Mechanism of Action Studies
Understanding the molecular mechanism by which a drug exerts its effects is crucial for its development.[20] Western blotting is a key technique to investigate changes in protein expression levels in response to drug treatment.[21][22][23][24]
Protocol: Western Blot Analysis
This protocol is for the detection and quantification of proteins involved in apoptosis and cell cycle regulation following this compound treatment.[21][22][25]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p53, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, collect the lysate, and determine the protein concentration using a BCA assay.[25]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[25]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Data Presentation: Protein Expression Changes
The table below illustrates hypothetical changes in the expression of key apoptosis-related proteins in MCF-7 cells after 24 hours of treatment with this compound (10 µM), as determined by Western blot analysis.
| Protein | Function | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.4 ± 0.05 |
| Bax | Pro-apoptotic | 2.5 ± 0.3 |
| Cleaved Caspase-3 | Executioner caspase | 4.2 ± 0.5 |
| p53 | Tumor suppressor | 3.1 ± 0.4 |
Visualizations
Diagrams
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for in vitro efficacy and mechanism of action studies.
Caption: Experimental workflow for the in vivo xenograft model.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. ppd.com [ppd.com]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. researchgate.net [researchgate.net]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Uncovering the Mechanism of Action of Evolocumab against PAD - Causaly [causaly.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Aureol Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Aureol. Our aim is to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the total synthesis of this compound, and what are their overall yields?
A1: Two notable total syntheses of this compound have been reported with varying efficiency. A concise 7-step synthesis starting from (±)-albicanol achieves an impressive overall yield of 28%.[1] In contrast, a longer 12-step route commencing from (+)-sclareolide has been documented with a 6% overall yield.[2][3] The choice of route often depends on the availability of starting materials and the desired stereochemical outcome.
Q2: What are the key reactions in the more efficient total synthesis of this compound where yield loss is commonly observed?
A2: The key stages in the higher-yielding total synthesis of this compound include:
-
Dess-Martin Oxidation: The oxidation of (±)-albicanol to (±)-albicanal.
-
Organolithium Coupling: The C-C bond formation between (±)-albicanal and a lithiated arene unit.
-
BF₃•Et₂O-Mediated Cyclization: A rearrangement and cyclization cascade to form the tetracyclic core of this compound.
Yields in each of these steps are critical to the overall efficiency of the synthesis, and issues in any of these can significantly impact the final product output.
Troubleshooting Guides
Dess-Martin Oxidation of (±)-Albicanol
Issue: Low yield of (±)-albicanal or incomplete reaction.
-
Possible Cause 1: Inactive Dess-Martin Periodinane (DMP) reagent.
-
Solution: DMP is sensitive to moisture. Ensure the reagent is stored in a desiccator and handled under an inert atmosphere. For best results, use a freshly opened bottle or a recently prepared batch of the reagent.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: The reaction is typically run at room temperature. Ensure adequate stirring to maintain a homogeneous mixture. If the reaction is sluggish, a slight increase in temperature (e.g., to 30-35 °C) can be cautiously attempted, while monitoring for the formation of byproducts by TLC. The addition of a small amount of water has been reported to accelerate some DMP oxidations.[4]
-
-
Possible Cause 3: Difficult purification leading to product loss.
-
Solution: The periodinane byproducts can complicate purification. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The resulting solids can then be removed by filtration through a pad of celite. Column chromatography on silica gel is then used to isolate the pure aldehyde.
-
Coupling of (±)-Albicanal with Lithiated Arene
Issue: Low yield of the coupled product due to side reactions.
-
Possible Cause 1: Competing reactions of the highly reactive organolithium reagent.
-
Solution: Organolithium reagents are strong bases and can be involved in side reactions.[5] To minimize these, the reaction should be carried out at low temperatures (e.g., -78 °C). Slow, dropwise addition of the aldehyde to the freshly prepared organolithium reagent is crucial to control the reaction rate and minimize the formation of undesired products.
-
-
Possible Cause 2: Incomplete formation of the organolithium reagent.
-
Solution: Ensure that the starting arene is dry and the solvent (typically THF or diethyl ether) is anhydrous. The lithiation step should be performed under a strict inert atmosphere (argon or nitrogen). The use of freshly titrated sec-BuLi or n-BuLi is recommended to ensure accurate stoichiometry.
-
-
Possible Cause 3: Epimerization of the aldehyde.
-
Solution: The chiral center in (±)-albicanal can be sensitive to the basic conditions of the reaction. Maintaining a low temperature throughout the addition and quenching the reaction promptly after completion can help to minimize epimerization.
-
BF₃•Et₂O-Mediated Cyclization
Issue: Low yield of this compound and formation of multiple byproducts.
-
Possible Cause 1: Inactive or wet BF₃•Et₂O.
-
Solution: Boron trifluoride etherate is extremely sensitive to moisture, which can quench the Lewis acid and inhibit the reaction.[6] Use a freshly opened bottle of BF₃•Et₂O or distill it prior to use. The reaction must be carried out under a rigorously dry and inert atmosphere.
-
-
Possible Cause 2: Incorrect reaction temperature.
-
Solution: The temperature profile for this reaction is critical. The reaction is often initiated at a low temperature (e.g., -40 °C) and then allowed to warm slowly.[7] Careful control of the temperature ramp is necessary to promote the desired cascade reaction and prevent the formation of undesired rearrangement products.
-
-
Possible Cause 3: Substrate purity.
-
Solution: Impurities in the starting material from the previous step can interfere with the delicate cascade reaction. Ensure the coupled product is thoroughly purified before subjecting it to the cyclization conditions.
-
Quantitative Data
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Reference |
| Concise Route | (±)-Albicanol | 7 | 28% | [1] |
| Longer Route | (+)-Sclareolide | 12 | 6% | [2][3] |
| Key Reaction Step (Concise Route) | Reported Yield | Reference |
| Dess-Martin Oxidation of (±)-Albicanol | ~99% | [1] |
| Coupling with Lithiated Arene | 90% | [1] |
| BF₃•Et₂O-Mediated Rearrangement | 62% | [1] |
| Demethylation | 82% (over two steps) | [1] |
| Final Cyclization | 62% | [1] |
Experimental Protocols
1. Dess-Martin Oxidation of (±)-Albicanol
To a solution of (±)-albicanol (1.85 g, 8.32 mmol) in CH₂Cl₂ (35 mL), Dess-Martin periodinane (5.3 g, 12.5 mmol) is added. The mixture is stirred at room temperature for 1 hour, monitoring completion by TLC. The reaction mixture is then washed with a saturated solution of NaHCO₃ (3 x 20 mL). The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (Hexane/EtOAc 9:1) to yield (±)-albicanal.[1]
2. Coupling of (±)-Albicanal with Lithiated Hydroquinone Dimethyl Ether
Hydroquinone dimethyl ether (0.83 g, 6.0 mmol) is dissolved in Et₂O (13 mL), and sec-BuLi (1.4 M in cyclohexane, 4.3 mL, 6.0 mmol) is added dropwise at -10 °C. The mixture is stirred for 1 hour at this temperature. A solution of (±)-albicanal (0.44 g, 2.0 mmol) in Et₂O (5 mL) is then added dropwise at -78 °C. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography (Hexane/EtOAc 9:1).[1]
3. BF₃•Et₂O-Mediated Cyclization to this compound
The phenolic compound (10) obtained after demethylation is dissolved in dry CH₂Cl₂ under an argon atmosphere. The solution is cooled, and BF₃•Et₂O is added dropwise. The reaction mixture is stirred and the temperature is carefully controlled as described in the specific synthetic procedure.[1][7] Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield (±)-aureol.
Visualizations
Caption: Workflow for the concise total synthesis of this compound.
Caption: Troubleshooting logic for the BF₃•Et₂O-mediated cyclization step.
References
- 1. nbinno.com [nbinno.com]
- 2. baranlab.org [baranlab.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aureol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of Aureol (C15H8O6), a coumestan flavonoid. Given the limited publicly available stability data for this compound specifically, this guide leverages data from structurally related flavonoids and coumestans to provide robust troubleshooting advice and experimental protocols. All recommendations should be validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: As a phenolic compound belonging to the coumestan class, this compound is susceptible to degradation primarily due to:
-
High pH (alkaline conditions): Deprotonation of hydroxyl groups in alkaline environments makes the molecule more prone to oxidation.[1]
-
Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light Exposure (Photodegradation): Like many flavonoids, this compound is likely sensitive to light, particularly UV radiation, which can induce degradation.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, a common pathway for phenolic compounds.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to:
-
Solid Form: Store as a solid at -20°C or below in a tightly sealed container, protected from light.
-
In Solution: Prepare stock solutions in a dry, aprotic solvent such as DMSO. For long-term storage, aliquot and store at -80°C. For short-term use, storage at -20°C for up to a month may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.
Q3: I am observing a color change in my this compound solution. What is the cause?
A3: A color change, such as yellowing or browning, is a common indicator of flavonoid degradation, likely due to oxidation.[1] To mitigate this, prepare fresh solutions for each experiment and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q4: My HPLC analysis shows multiple unexpected peaks for this compound. What could be the issue?
A4: The appearance of additional peaks in your chromatogram suggests the formation of degradation products.[1] This could be due to instability under your experimental conditions (e.g., mobile phase pH, temperature) or improper storage of your sample or stock solution. It is advisable to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Q5: How does the antioxidant activity of this compound change upon degradation?
A5: The antioxidant activity of flavonoids is closely linked to their structure, particularly the presence and arrangement of hydroxyl groups. Degradation can lead to a loss of these functional groups or structural changes that diminish the compound's ability to scavenge free radicals, resulting in reduced antioxidant activity. However, in some cases, degradation products may also exhibit antioxidant activity.[4] It is recommended to assess the antioxidant activity of this compound solutions over time, in parallel with analytical stability studies.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Low Bioactivity in Cell-Based Assays
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to confirm its purity and concentration.
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) under the same conditions as your experiment. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the rate of degradation.
-
Control for pH Changes: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause pH shifts that may accelerate this compound degradation.[1]
-
Minimize Light Exposure: Protect your cell culture plates from light by using amber plates or covering them with foil.[1]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Issue 2: Poor Reproducibility in Analytical Quantification (HPLC)
-
Potential Cause: Sample degradation during preparation or analysis, or issues with the HPLC method.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Keep samples on ice and protected from light during preparation. Use a diluent that ensures this compound's stability (e.g., a slightly acidic mobile phase).
-
Evaluate Mobile Phase pH: The pH of the mobile phase can affect the stability and chromatography of phenolic compounds. A slightly acidic pH (e.g., 3-5) is often preferred.
-
Control Column Temperature: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C) to ensure reproducible retention times and minimize on-column degradation.
-
Check for Contamination: Ensure all solvents and vials are clean and free of contaminants that could catalyze degradation.
-
Consult HPLC Troubleshooting Guides: For general issues like peak tailing, splitting, or baseline noise, refer to standard HPLC troubleshooting resources.[5][6][7][8][9]
-
Quantitative Data Summary
Specific quantitative stability data for this compound is limited. The following table summarizes stability data for structurally related flavonoids under various stress conditions. This information can be used as a general guideline for designing experiments with this compound.
Table 1: Illustrative Stability of Structurally Related Flavonoids under Forced Degradation Conditions
| Stress Condition | Compound Example | Concentration | Conditions | Time | Degradation (%) | Reference |
| Acidic Hydrolysis | Rutin | Not Specified | 0.1 N HCl | 24 h | 6.65 | [10] |
| Quercetin | Not Specified | 0.1 N HCl | 24 h | Minimal | [10] | |
| Alkaline Hydrolysis | Rutin | Not Specified | 0.1 N NaOH | 24 h | Significant | [10] |
| Quercetin | Not Specified | 0.1 N NaOH | 24 h | Significant | [10] | |
| Curcumin | Not Specified | 0.1 N NaOH | 24 h | 100 | [11][12] | |
| Oxidative | Rutin | Not Specified | 40% H₂O₂ | 24 h | Minimal | [10] |
| Quercetin | Not Specified | 40% H₂O₂ | 24 h | Minimal | [10] | |
| Thermal | Rutin | Not Specified | 60°C | 30 min | 70.14 | [10] |
| Quercetin | Not Specified | 60°C | 30 min | Not Specified | [10] | |
| Photolytic | Quercetin | ~10⁻⁵ M | UVA Irradiation | Not Specified | 50% at 70 J/cm² | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Note: Degradation is expected to be faster under basic conditions.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid this compound and a solution of this compound in an oven at a controlled temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation (as per ICH Q1B guidelines): Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acidified water and acetonitrile/methanol).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH radical.[4][10][16]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
This compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Standard: Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound solution or standard to the wells of a 96-well plate.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Postulated antioxidant mechanism of this compound via free radical scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 16. benchchem.com [benchchem.com]
Optimizing Aureol Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aureol in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring coumestan, a type of organic compound with a distinctive chemical structure.[1][2][3] It has been isolated from marine sponges, such as Smenospongia sp., and various plants.[1][4] While the precise mechanism of action for this compound is not fully elucidated, studies on structurally similar coumestans, like coumestrol and psoralidin, suggest that it may exert its effects by modulating key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[5][6] Some studies have demonstrated its cytotoxic activity against various cancer cell lines.[4]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
Based on available data, a broad concentration range is recommended for initial experiments to determine the optimal concentration for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series spanning from the nanomolar (nM) to the micromolar (µM) range is advisable.[7] For this compound, cytotoxic effects have been observed in the micromolar range. Therefore, a starting range of 1 µM to 100 µM would be appropriate for most initial cytotoxicity and cell viability assays.
Q3: How should I dissolve and store this compound?
This compound is sparingly soluble in water.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: Is this compound fluorescent, and could this interfere with my fluorescence-based assay?
Some related flavonoid derivatives, like aurones, are known to possess fluorescent properties.[8][9] While specific data on the fluorescence of this compound is limited, it is a potential concern for fluorescence-based assays. To mitigate this, it is crucial to include proper controls, such as wells containing this compound in media without cells, to measure any intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.[10][11]
Q5: How stable is this compound in cell culture medium?
The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum proteins.[9][12][13] It is recommended to assess the stability of this compound under your specific experimental conditions, especially for long-term assays. This can be done by incubating this compound in the complete culture medium for the duration of the experiment and then analyzing its concentration, for example, by HPLC.[12]
Troubleshooting Guides
Common Issues in Cell-Based Assays with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Intrinsic fluorescence of this compound. - Autofluorescence from cell culture medium components (e.g., phenol red, riboflavin). - Non-specific binding of fluorescent probes. | - Run a "compound only" control (this compound in media without cells) to quantify its fluorescence and subtract this from experimental values.[10][11] - Use phenol red-free medium. - Optimize washing steps to remove unbound probes. - Consider using a different assay with a non-fluorescent readout (e.g., colorimetric or luminescent).[10] |
| Low Signal or No Effect | - this compound concentration is too low. - The cell line is resistant to this compound. - Insufficient incubation time. - Degradation of this compound in the culture medium. | - Perform a dose-response experiment with a wider and higher concentration range. - Verify the sensitivity of your cell line to similar compounds or use a positive control. - Extend the incubation period (e.g., 48 or 72 hours). - Assess the stability of this compound in your culture medium over the experimental duration.[12] |
| Compound Precipitation in Culture Medium | - Poor solubility of this compound at the tested concentration. - Interaction with components in the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Visually inspect the wells under a microscope for any precipitate.[10] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding density. - Pipetting errors. - "Edge effect" in multi-well plates. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[2] |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for common issues.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and related coumestans in various cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | LH-60 (Human leukemia) | Not specified | 14.6 µM | |
| A549 (Human lung carcinoma) | Not specified | 76.4 µM | ||
| Coumestrol | ES2 (Human ovarian cancer) | MTT | ~50 µM | [5] |
| MCF-7 (Human breast cancer) | MTT | Not specified (dose-dependent inhibition up to 100 µM) | [5] | |
| Psoralidin | A549 (Human lung cancer) | MTT | 19.2 µM (24h), 15.4 µM (48h), 11.8 µM (72h) | [11] |
| Eca9706 (Human esophageal carcinoma) | MTT | >20 µM (24h), ~15 µM (48h), ~10 µM (72h) | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Putative Signaling Pathways
Based on studies of related coumestans, this compound may influence the following signaling pathway. This is a hypothetical model and requires experimental validation for this compound.
Putative PI3K/Akt Signaling Pathway Modulation by this compound
Caption: Putative PI3K/Akt signaling pathway.
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Aureol experiments
Welcome to the troubleshooting and support center for the Aureol Fluorescent Calcium Biosensor. This guide is designed to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting unexpected results in a question-and-answer format.
Issue 1: Weak or No this compound Fluorescence Signal
Question: I have transduced my cells with the this compound biosensor, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
Answer: A weak or absent signal is a common issue that can stem from several factors, from biosensor delivery to imaging settings.[1] The following steps will help you systematically identify and resolve the problem.
Troubleshooting Workflow: Weak or No Signal
Caption: Troubleshooting workflow for weak or no this compound signal.
Data Presentation: Transduction Efficiency Comparison
The choice of method for introducing the this compound biosensor into your cells can significantly impact expression levels. Below is a summary of typical transduction efficiencies for common methods.
| Transduction Method | Cell Type Suitability | Typical Efficiency | Key Considerations |
| Lentiviral Transduction | Broad (dividing & non-dividing) | High (70-95%) | Requires BSL-2 containment; stable expression. |
| AAV Transduction | Broad (esp. neurons) | High (60-90%) | Low immunogenicity; different serotypes for different tissues. |
| Lipid-Based Transfection | Many common cell lines | Variable (20-80%) | Can be cytotoxic; optimize reagent-to-DNA ratio. |
| Electroporation | Hard-to-transfect cells | Variable (30-70%) | Can impact cell viability; requires specialized equipment. |
Experimental Protocol: Optimizing this compound Expression
-
Cell Seeding: Plate cells to be 60-80% confluent on the day of transduction/transfection.
-
Transduction/Transfection:
-
Lentivirus: Add the viral particles at a range of Multiplicities of Infection (MOI) (e.g., 1, 5, 10) to determine the optimal concentration for your cell type.
-
Plasmid Transfection: Use a reputable lipid-based transfection reagent according to the manufacturer's protocol. Test different DNA:reagent ratios (e.g., 1:2, 1:3).
-
-
Incubation: Change the media 12-24 hours post-transduction/transfection.
-
Expression: Allow 48-72 hours for robust this compound biosensor expression before imaging.
-
Verification: Image cells using appropriate fluorescence microscopy settings (Excitation: ~490 nm, Emission: ~525 nm). Include a positive control (e.g., cells with known good expression) and a negative control (untransduced cells).
Issue 2: High Background Fluorescence
Question: My images have high background fluorescence, which is reducing the signal-to-noise ratio of my this compound signal. How can I fix this?
Answer: High background can obscure your signal and is often caused by factors related to the imaging media, unbound fluorescent molecules, or autofluorescence from the cells themselves.[2]
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background fluorescence.
Data Presentation: Common Sources of Background Fluorescence
| Source | Recommended Solution | Impact on Signal-to-Noise |
| Phenol Red in Media | Use Phenol Red-free imaging buffer (e.g., HBSS) | High |
| Serum in Media | Image in serum-free media | Moderate |
| Cellular Autofluorescence | Image untransduced cells and subtract this value | Moderate to High |
| Unbound Biosensor | Wash cells 2-3 times with imaging buffer before imaging.[3] | Moderate |
| High Laser Power/Exposure | Reduce to the minimum necessary for signal detection.[2] | High |
Experimental Protocol: Minimizing Background Fluorescence
-
Prepare Imaging Buffer: Use a buffered salt solution (e.g., HBSS) without Phenol Red for all imaging steps.
-
Pre-Imaging Wash: Before imaging, gently aspirate the culture medium from your cells.
-
Wash Steps: Add the imaging buffer to the well, let it sit for 1-2 minutes, and then gently aspirate. Repeat this process 2-3 times to ensure removal of any autofluorescent components from the media.[3]
-
Control Sample: Prepare a well of untransduced cells from the same line and passage number.
-
Image Acquisition:
-
First, capture an image of the untransduced cells using the same imaging settings you plan to use for your experimental samples. This will be your autofluorescence control.
-
Proceed to image your this compound-expressing cells.
-
-
Analysis: During image analysis, measure the average fluorescence intensity of the control sample and subtract this value from your experimental images.
Issue 3: No Response to Stimulus
Question: My this compound-expressing cells show a stable baseline fluorescence, but there is no increase in signal after I add my stimulus. What should I check?
Answer: A lack of response typically points to an issue with the stimulus itself, the health of the cells, or the underlying signaling pathway. Calcium signaling is a fundamental cellular process.[4]
Signaling Pathway: GPCR-Mediated Calcium Release
Many stimuli that elicit an intracellular calcium response act through G-protein coupled receptors (GPCRs) that activate the Phospholipase C (PLC) pathway.[4][5]
Caption: Simplified GPCR signaling pathway leading to calcium release.
Troubleshooting Steps
-
Verify Stimulus Activity:
-
Freshness: Ensure your stimulus is not degraded. Prepare it fresh from a stock solution if possible.
-
Concentration: Perform a dose-response curve to confirm you are using an effective concentration.
-
-
Check Cell Health and Viability:
-
Stressed or unhealthy cells may not respond appropriately. Check the morphology of the cells.
-
Ensure your experimental buffer is at the correct pH and temperature.
-
-
Confirm Pathway Integrity:
-
Use a positive control stimulus known to elicit a calcium response in your cell type (e.g., ATP for many cell lines, or Ionomycin, a calcium ionophore). This will confirm that the cells are capable of a calcium response and that the this compound biosensor is functional.
-
-
Receptor Expression:
-
Confirm that your cell line endogenously expresses the receptor for your specific stimulus. If not, you may need to use a cell line that has been engineered to express it.
-
Data Presentation: Positive Control Comparison
| Compound | Mechanism of Action | Expected this compound Response | Purpose |
| Your Stimulus | Receptor-mediated (e.g., GPCR activation) | No response observed | To test a specific pathway |
| ATP | Activates purinergic receptors (endogenous in many cells) | Rapid, transient increase | Checks for general GPCR pathway integrity |
| Ionomycin | Calcium Ionophore (creates pores in the membrane) | Large, sustained increase | Bypasses receptors; confirms cell loading and biosensor function |
References
Aureol Technical Support Center: Minimizing Batch-to-Batch Variability
Welcome to the Aureol Technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a tetracyclic meroterpenoid, a class of natural products known for their complex structures and diverse biological activities.[1] It has demonstrated potential as an anti-influenza A virus agent and exhibits selective cytotoxicity against various human tumor cell lines, including colon adenocarcinoma and non-small cell lung cancer.[1] Its unique chemical structure, combining a cis-decalin system with a substituted benzopyran moiety, makes it a subject of interest in synthetic and medicinal chemistry for the development of new therapeutic agents.[1]
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability of natural product extracts like this compound can stem from several factors throughout the production and experimental process.[1][2] These sources can be broadly categorized into:
-
Raw Material Variability: When extracted from natural sources such as the marine sponge Smenospongia sp. or the plant Flemingia macrophylla, variations can arise due to genetic differences, geographical location, climate, and harvest time.[1][2][3]
-
Extraction and Purification Process: The method of extraction, solvents used, temperature, and duration can significantly impact the final composition of the this compound extract.[1] Similarly, variations in the purification process can lead to different impurity profiles between batches.
-
Synthetic Route and Impurities: For chemically synthesized this compound, different synthetic strategies or even minor deviations in reaction conditions can result in varying types and levels of impurities, including stereoisomers, which may affect its biological activity.[1]
-
Storage and Handling: this compound's stability can be influenced by storage conditions such as temperature, humidity, and light exposure.[4][5] Degradation over time can lead to a decrease in the concentration of the active compound and an increase in degradation products, contributing to experimental inconsistency.
Q3: How can I assess the quality and consistency of a new batch of this compound?
To ensure the reliability and reproducibility of your experimental results, it is crucial to qualify each new batch of this compound. A comprehensive quality control workflow should be implemented, including a combination of analytical techniques to assess purity, identity, and concentration.
Troubleshooting Guide: Inconsistent Experimental Results
Encountering inconsistent results between experiments using different batches of this compound is a common challenge. This guide provides a systematic approach to troubleshooting these issues.
Problem: I am observing significant variations in the cytotoxic/antiviral efficacy of this compound between different batches.
Workflow for Troubleshooting Inconsistent Results
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Purification Techniques for Aureol Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aureol isolates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during extraction, purification, and handling of this sesquiterpenoid hydroquinone.
Troubleshooting Guide
Problem 1: Low Yield of this compound from Smenospongia sp. Extract
Question: We are experiencing significantly lower than expected yields of this compound after initial extraction from the marine sponge Smenospongia sp. What are the potential causes and solutions?
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial solvent extraction may not be efficient in capturing all the this compound from the sponge matrix.
-
Solution: Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration. Consider extending the extraction time or performing multiple extraction cycles with fresh solvent. While a non-polar extract is typically used for this compound isolation, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can ensure that this compound and its potential derivatives are fully recovered.[1]
-
-
Solvent Choice: The polarity of the extraction solvent is critical. This compound, being a sesquiterpenoid hydroquinone, has moderate polarity.
-
Solution: A non-polar solvent is a good starting point for the initial extraction.[1] However, if yields are low, a solvent of intermediate polarity like dichloromethane or ethyl acetate might be more effective. A mixture of a non-polar and a slightly more polar solvent can also be optimized.
-
-
Degradation during Extraction: this compound, as a hydroquinone, is susceptible to oxidation, especially at elevated temperatures or in the presence of light and certain metal ions.
-
Solution: Perform extractions at room temperature or below. Protect the extraction vessel from direct light. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent can help prevent oxidative degradation.
-
-
Source Material Variation: The concentration of this compound in Smenospongia sp. can vary depending on the geographical location, season of collection, and the specific chemotype of the sponge.
-
Solution: If possible, source sponge material from regions known to produce higher yields of this compound. Analyze a small sample of the raw material by HPLC to estimate the this compound content before proceeding with large-scale extraction.
-
Problem 2: Co-elution of Impurities during Chromatographic Purification
Question: During column chromatography (e.g., silica gel), we are observing impurities that co-elute with this compound, making it difficult to obtain a pure fraction. How can we improve the separation?
Answer: Co-elution is a common challenge in the purification of natural products. The complex metabolic profile of Smenospongia sp. means that other compounds with similar polarities to this compound are likely present.[2]
-
Common Co-occurring Metabolites: Smenospongia species are known to produce a variety of other terpenoids (including other sesquiterpenoids and sesterterpenoids), indole alkaloids, and fatty acids, which may have similar chromatographic behavior to this compound.
-
Troubleshooting Strategies:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial.
-
Gradient Elution: Employ a shallow gradient of increasing polarity. For example, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate can effectively separate compounds with close retention factors.
-
Solvent Modifiers: The addition of a small percentage of a third solvent (e.g., methanol or dichloromethane) to the mobile phase can alter the selectivity of the separation.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate resolution, consider other stationary phases.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative, separating compounds based on hydrophobicity. A gradient of water and methanol or acetonitrile is typically used.
-
Sephadex LH-20: This size-exclusion chromatography resin can be effective in separating compounds of different molecular sizes and can also provide some separation based on polarity when used with solvents like methanol.[2]
-
-
Sequential Chromatography: No single chromatographic step may be sufficient. A multi-step purification strategy is often necessary. For instance, an initial separation on silica gel can be followed by a final polishing step on a reversed-phase HPLC column.
-
Problem 3: Degradation of this compound during Purification and Storage
Question: We have noticed that our purified this compound samples appear to degrade over time, showing new spots on TLC or additional peaks in HPLC analysis. What are the likely degradation pathways and how can we improve stability?
Answer: this compound's hydroquinone moiety makes it susceptible to oxidation, which is the primary degradation pathway. This can be accelerated by exposure to air (oxygen), light, elevated temperatures, and changes in pH.
-
Oxidative Degradation: The hydroquinone can be oxidized to the corresponding quinone. This is often visible as a color change in the sample, from colorless or pale yellow to a darker yellow or brown.
-
Stability Recommendations:
-
Storage Conditions:
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to minimize the rate of chemical degradation.[3][4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Solvent for Storage: If stored in solution, use a deoxygenated solvent. Aprotic solvents are generally preferred over protic solvents for long-term storage.
-
pH: The stability of hydroquinones can be pH-dependent. It is generally advisable to maintain a neutral or slightly acidic pH, as alkaline conditions can promote oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity I can expect for this compound isolated from Smenospongia sp.?
| Purification Step | Starting Material (g) | Eluent System | Typical Yield (mg) | Purity (%) |
| Silica Gel Column Chromatography | 10 (Crude Extract) | Hexane:Ethyl Acetate (Gradient) | 200 - 500 (this compound-rich fraction) | 60 - 80 |
| Sephadex LH-20 Chromatography | 200 (this compound-rich fraction) | Methanol | 100 - 250 (Purified fraction) | 85 - 95 |
| Preparative HPLC (C18) | 100 (Purified fraction) | Water:Methanol (Gradient) | 50 - 150 (Pure this compound) | > 98 |
Q2: What are the key analytical techniques for assessing the purity of this compound isolates?
A2: A combination of chromatographic and spectroscopic techniques is essential for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final isolate. A reversed-phase C18 column with a UV detector is commonly used. Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of the purification and to check for the presence of impurities in different fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying potential impurities.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: The primary degradation product of this compound is expected to be its corresponding quinone, formed through oxidation of the hydroquinone ring. Other potential degradation products could arise from further reactions of the quinone or from rearrangements of the sesquiterpene skeleton under harsh conditions (e.g., strong acid or base). It is important to characterize any significant new peaks that appear in the HPLC chromatogram of a stored sample to understand the degradation profile.
Experimental Protocols
Protocol 1: Extraction of this compound from Smenospongia sp.
-
Preparation of Sponge Material: Lyophilize the collected Smenospongia sp. material to remove water. Grind the dried sponge into a fine powder using a blender or a mortar and pestle.
-
Solvent Extraction:
-
Macerate the powdered sponge material in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol) at room temperature for 24 hours. The ratio of solvent to sponge material should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.
-
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC. Combine the fractions containing this compound.
-
-
Sephadex LH-20 Chromatography (Size Exclusion and Polarity-based Separation):
-
Dissolve the this compound-rich fraction from the previous step in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor the fractions by TLC or HPLC to identify those containing pure this compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Polishing):
-
For obtaining highly pure this compound (>98%), a final purification step using preparative HPLC may be necessary.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile. The exact gradient profile should be optimized based on analytical HPLC runs.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
Collect the peak corresponding to this compound and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Signaling Pathways
While the direct effects of this compound on specific signaling pathways are still under investigation, many natural products with similar structural features (hydroquinones) are known to modulate key cellular signaling cascades involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. The following diagrams illustrate the hypothetical modulation of these pathways by this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Isolation of this compound from Smenospongia sp. and cytotoxic activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Which Samples Can Be Stored Above Freezing Temperature? - Inside Biobanking [thermofisher.com]
Technical Support Center: Addressing Resistance to the Novel Anti-Cancer Agent Aureol
Disclaimer: The compound "Aureol" is a hypothetical anti-cancer agent used for illustrative purposes within this guide. There is no currently recognized anti-cancer drug with this name in widespread scientific literature. Therefore, the following troubleshooting guides, protocols, and data are based on established principles and common mechanisms of resistance observed with targeted therapies, particularly kinase inhibitors, in cancer research. This framework is designed to be adapted by researchers for their specific compound of interest.
For the purpose of this guide, we will assume This compound is a novel inhibitor targeting a critical node in the PI3K/Akt signaling pathway .
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound after initial treatment. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time. To confirm this phenomenon:
-
Establish a Baseline: First, determine the initial half-maximal inhibitory concentration (IC50) of this compound on your parental (non-resistant) cancer cell line using a cell viability assay.[1]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months. This process selects for cells that can survive and proliferate under drug pressure.[2][3]
-
Compare IC50 Values: Periodically measure the IC50 of this compound on the continuously cultured cells. A significant and persistent increase in the IC50 value (e.g., >10-fold) compared to the parental line is a strong indicator of acquired resistance.[2] It is crucial to cryopreserve cells at various stages of this process.[4]
Q2: What are the most common mechanisms of resistance to a targeted therapy like this compound?
A2: Resistance to targeted therapies, particularly kinase inhibitors, can arise through various mechanisms. These are not mutually exclusive and can coexist.[5] Key mechanisms include:
-
Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.[6]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby restoring downstream signals for proliferation and survival.[5][7] For an inhibitor of the PI3K/Akt pathway, this could involve upregulation of the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[6][8]
-
Drug Inactivation: Cancer cells may metabolize and inactivate the drug at a higher rate.[5]
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.[8][9]
Q3: We've sequenced the target of this compound in our resistant cells but found no mutations. What should we investigate next?
A3: In the absence of on-target mutations, the most likely culprits are bypass pathway activation or increased drug efflux.
-
Investigate Bypass Pathways: Use techniques like Western blotting or phospho-protein arrays to screen for the activation of parallel survival pathways (e.g., MAPK/ERK, JAK/STAT). Compare the phosphorylation status of key proteins in these pathways between your parental and resistant cell lines.[1]
-
Check for Drug Efflux: Assess the expression and activity of ABC transporters. Perform a Western blot for common transporters like P-gp (ABCB1). You can also use functional assays with fluorescent transporter substrates or test if known ABC transporter inhibitors can re-sensitize your cells to this compound.[1]
Q4: What are best practices for generating a drug-resistant cell line in the lab?
A4: Developing a stable resistant cell line requires patience and careful methodology.
-
Start with a Sensitive Line: Choose a parental cell line with a known, low IC50 for your compound.
-
Gradual Dose Escalation: Begin by treating cells with this compound at a concentration around the IC50. Once the cells recover and resume normal proliferation, gradually increase the drug concentration. A common strategy is to increase the dose by 1.5–2.0-fold at each step.[2]
-
Consistent Monitoring: Regularly assess cell morphology and growth rates.
-
Freeze Stocks Frequently: Cryopreserve vials of cells at each stage of dose escalation. This is critical, as cells may die at higher concentrations, allowing you to restart from a previous stage.[2][4]
-
Confirm Resistance: Once cells are stably proliferating at a high concentration of this compound, confirm the degree of resistance by performing a cell viability assay to compare the IC50 with the parental line.
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 measurements between experiments. | 1. Inconsistent cell seeding density.[10]2. Cells are not in the logarithmic growth phase.3. Instability of this compound in solution. | 1. Optimize and strictly control the number of cells seeded per well.2. Ensure cells are healthy and actively dividing before starting the assay. Do not use confluent cells.[11]3. Prepare fresh drug stocks from powder for each experiment. Verify the final concentration and protect from light/temperature fluctuations if necessary.[1] |
| Parental cell line dies completely during resistance development. | The increase in drug concentration was too aggressive. | Restart the culture from your last frozen stock and use a smaller, more gradual increase in drug concentration (e.g., 1.1–1.5-fold).[2] |
| No difference in signaling pathway activation (e.g., p-ERK, p-STAT3) between parental and resistant lines. | 1. Resistance is mediated by a different mechanism (e.g., drug efflux, target mutation).2. The antibody used for Western blotting is not specific or effective. | 1. Investigate other potential mechanisms. Sequence the target gene and assess ABC transporter expression.[1]2. Validate your primary and secondary antibodies according to the manufacturer's guidelines. Include positive and negative controls. |
| ABC transporter inhibitors (e.g., verapamil) are toxic to the cells. | The concentration of the inhibitor is too high. | Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range before using it in combination with this compound.[1] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data comparing the sensitivity of parental and this compound-resistant cancer cell lines.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (μM) | Fold Resistance |
| MCF-7 | Parental Breast Cancer | 0.5 ± 0.08 | - |
| MCF-7-AurR | This compound-Resistant | 12.5 ± 1.4 | 25 |
| A549 | Parental Lung Cancer | 1.2 ± 0.21 | - |
| A549-AurR | This compound-Resistant | 35.8 ± 3.9 | ~30 |
| U-87 MG | Parental Glioblastoma | 0.8 ± 0.11 | - |
| U-87 MG-AurR | This compound-Resistant | 21.3 ± 2.5 | ~27 |
| (Data are hypothetical and presented as Mean ± Standard Deviation) |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[2][3]
Materials:
-
Parental cancer cell line of interest (sensitive to this compound)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay.
-
Initiate Resistance Induction: Seed parental cells in a culture flask and treat them with this compound at a starting concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2.0-fold.
-
Repeat and Cryopreserve: Repeat steps 3 and 4 for several months. It is critical to freeze aliquots of cells at each successful dose escalation step.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10x IC50 of the parental line), perform a full dose-response curve to determine the new, stable IC50 and calculate the fold resistance.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[12]
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-7,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.[4]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Lysis and Quantification: Lyse cells and quantify the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualizations
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Common mechanisms of acquired drug resistance in cancer cells.
Caption: Activation of MAPK/ERK as a bypass resistance mechanism to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of Aureol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Aureol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: The most prominent synthetic routes reported for this compound that hold potential for scale-up include a bioinspired synthesis from epoxyfarnesol (8 steps, 14% overall yield), a concise route from (±)-albicanol (7 steps, 28% overall yield), and a total synthesis from (+)-sclareolide (12 steps, 6% overall yield).[1][2][3] The choice of route for large-scale production will depend on factors such as starting material cost and availability, overall yield, and the scalability of the individual reaction steps.
Q2: What are the critical steps and potential challenges in the synthesis of this compound from (±)-albicanol?
A2: The key steps in this synthesis involve a Dess-Martin oxidation, a C-C bond-forming reaction with a lithiated arene, a BF₃·Et₂O mediated rearrangement, a demethylation, and a final cyclization.[1] Potential challenges on a large scale include:
-
Dess-Martin Oxidation: The use of Dess-Martin periodinane (DMP) on a large scale can be problematic due to its cost and potentially explosive nature under certain conditions.
-
Lithiated Arene Coupling: The use of organolithium reagents like sec-BuLi requires strictly anhydrous conditions and careful temperature control, which can be challenging in large reactors.
-
BF₃·Et₂O Mediated Rearrangement: This reaction can be sensitive to stoichiometry and temperature, potentially leading to side-product formation. The workup of boron-containing reagents can also be cumbersome on a large scale.
-
Purification: Multiple chromatographic purification steps are often required, which can be a bottleneck in large-scale production, leading to significant solvent waste and potential loss of product.[1]
Q3: Are there any known stability issues with this compound or its intermediates?
A3: The stability of this compound and its intermediates under various conditions is not extensively reported in the initial synthetic papers. However, molecules with hydroquinone moieties can be susceptible to oxidation.[4] It is crucial to handle such intermediates under an inert atmosphere and to be mindful of potential degradation during purification and storage. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to establish the stability profile of the final compound and its key intermediates.[5][6]
Q4: What analytical techniques are recommended for monitoring the purity of this compound during production?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantitative analysis and purity assessment.[7] Thin-Layer Chromatography (TLC) can be used for rapid reaction monitoring.[8] For structural confirmation and identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[][10]
Troubleshooting Guides
Low Yield in Synthesis Steps
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in Dess-Martin oxidation of (±)-albicanol | Incomplete reaction due to insufficient reagent or reaction time. Degradation of the product (±)-albicanal. | - Ensure the Dess-Martin periodinane is fresh and active. - Monitor the reaction closely by TLC to determine the optimal reaction time. - Consider alternative, more scalable oxidation methods like Swern or Parikh-Doering oxidation. |
| Poor yield in the coupling of (±)-albicanal with the lithiated arene | Incomplete lithiation of the arene. Reaction with residual moisture. Poor reactivity of the aldehyde. | - Use freshly distilled, anhydrous solvents. - Ensure the organolithium reagent is properly titrated before use. - Perform the reaction at the recommended low temperature to minimize side reactions. |
| Low yield in the BF₃·Et₂O mediated rearrangement | Incorrect stoichiometry of the Lewis acid. Presence of impurities that quench the catalyst. | - Use freshly distilled BF₃·Et₂O. - Carefully control the addition rate and reaction temperature. - Ensure the starting material is of high purity. |
| Inefficient final cyclization to this compound | Sub-optimal reaction conditions (temperature, concentration). | - Screen different Lewis acids or Brønsted acids. - Optimize the reaction temperature and concentration. |
Side-Product Formation and Purification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of multiple by-products in the rearrangement step | Non-selective rearrangement pathways. | - Lower the reaction temperature to favor the desired kinetic product. - Slowly add the Lewis acid to maintain a low instantaneous concentration. |
| Difficulty in removing tin-containing by-products (if applicable) | Incomplete removal during aqueous workup. | - Employ specific workup procedures for organotin compounds, such as treatment with KF. |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | - Optimize the mobile phase composition and gradient. - Consider using a different stationary phase (e.g., reversed-phase chromatography). - Recrystallization of the final product may be a viable alternative to chromatography for achieving high purity on a large scale. |
| Product loss during workup and extraction | Emulsion formation. Product solubility in the aqueous phase. | - Add brine to the aqueous layer to break emulsions. - Perform back-extraction of the aqueous layers. - Adjust the pH of the aqueous phase to suppress the ionization of the product. |
Data Presentation
Table 1: Reported Overall Yields for Different this compound Synthetic Routes
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Epoxyfarnesol | 8 | 14 | [2] |
| (±)-Albicanol | 7 | 28 | [1] |
| (+)-Sclareolide | 12 | 6 | [3] |
Table 2: Example Step-wise Yields for the Synthesis of (±)-Aureol from (±)-Albicanol [1]
| Step | Reaction | Yield (%) |
| 1 | Dess-Martin oxidation of (±)-albicanol | ~99 |
| 2 | Coupling of (±)-albicanal with lithiated arene | Not explicitly reported |
| 3 | BF₃·Et₂O mediated rearrangement | 62 |
| 4 & 5 | Demethylation | 82 (over two steps) |
| 6 | Final cyclization | 62 |
Note: The yields reported are from laboratory-scale syntheses and may vary upon scale-up.
Experimental Protocols
Key Experiment: Synthesis of (±)-Aureol from Hydroquinone Intermediate[1]
This protocol details the final cyclization step in the synthesis of (±)-Aureol.
Materials:
-
Hydroquinone intermediate (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.28 mL, 2.25 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (AcOEt)
Procedure:
-
Dissolve the hydroquinone intermediate (157 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (50 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -60 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly add BF₃·Et₂O (0.28 mL, 2.25 mmol) to the cooled solution via syringe.
-
Stir the reaction mixture at -60 °C for 3 hours.
-
After 3 hours, warm the reaction mixture to -20 °C.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the residue by column chromatography on silica gel using a mixture of Hexane/AcOEt (9:1) as the eluent to yield (±)-aureol as a white solid.
Visualizations
Caption: Synthetic workflow for (±)-Aureol from (±)-Albicanol.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (±)-aureol by bioinspired rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Luteolin in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the quantification of Luteolin in various biological samples.
Frequently Asked Questions (FAQs)
1. What is the most common analytical method for quantifying Luteolin in biological samples?
The most frequently employed methods for the quantification of Luteolin are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[1][4]
2. How should I prepare my biological samples for Luteolin analysis?
Sample preparation is a critical step to ensure accurate quantification. Common methods include:
-
Protein Precipitation (PPT): This is a straightforward method often used for plasma and serum samples. It involves adding a solvent like ice-cold acetonitrile to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[5]
-
Solid-Phase Extraction (SPE): SPE is used to clean up more complex samples and concentrate the analyte. It can significantly reduce matrix effects and improve the reliability of the analysis.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used for sample cleanup and concentration.
For tissue samples, a homogenization step is required to release the analyte from the tissue matrix before extraction.[8][9] It is also important to consider that Luteolin can exist as glucuronide or sulfate conjugates in biological systems. Therefore, a deconjugation step using enzymes like β-glucuronidase/sulfatase may be necessary prior to extraction to quantify total Luteolin.[10]
3. What are the typical storage conditions to ensure the stability of Luteolin in biological samples?
To ensure the stability of Luteolin, biological samples should be processed as quickly as possible. If immediate analysis is not possible, plasma and serum should be separated from blood cells promptly and stored at -20°C or, for long-term storage, at -80°C.[11][12][13] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[10] Stability studies have shown that some analytes in plasma can be stable for several hours at room temperature after separation from cells, but it is best practice to minimize storage time at room temperature.[14][15]
4. How can I troubleshoot poor peak shape and resolution in my chromatogram?
Poor peak shape and resolution can be caused by several factors. Here are some troubleshooting tips:
-
Peak Tailing: This can be due to secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for Luteolin.
-
Peak Fronting: This may indicate column overload. Try injecting a smaller sample volume or diluting your sample.
-
Split Peaks: This can be caused by a partially blocked frit, a void in the column, or injection of the sample in a solvent much stronger than the mobile phase.[16]
-
Poor Resolution: To improve the separation of Luteolin from other components, you can adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), change the flow rate, or try a different column with a different stationary phase.[16]
5. I am observing low sensitivity in my analysis. What could be the cause?
Low sensitivity can be a significant issue, especially when dealing with low concentrations of Luteolin. Potential causes and solutions include:
-
Suboptimal Detector Settings: For UV detection, ensure you are using the wavelength of maximum absorbance for Luteolin. For MS detection, optimize the ionization source parameters and select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).[5]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of Luteolin in the mass spectrometer, leading to inaccurate quantification.[17] Using a more effective sample cleanup method like SPE or employing a stable isotope-labeled internal standard can help mitigate matrix effects.[1]
-
Analyte Degradation: Ensure proper sample handling and storage to prevent degradation.
-
Column Performance: A decrease in column performance over time can lead to broader peaks and reduced peak height, which appears as a loss of sensitivity.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH. Consider using a different extraction technique (e.g., SPE instead of PPT). For tissue, ensure complete homogenization. |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Minimize exposure to light and high temperatures. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting. Use an internal standard to correct for variability. |
| Instrument instability. | Check for leaks in the LC system. Ensure the detector has had sufficient warm-up time. | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-eluting endogenous compounds from the biological matrix. | Improve chromatographic separation to separate Luteolin from interfering compounds. Use a more rigorous sample cleanup method (e.g., SPE).[6][7] |
| Use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte. | ||
| Carryover | Adsorption of the analyte to parts of the LC system. | Use a stronger needle wash solution. Increase the injection volume of the blank injections between samples. |
| No Peak Detected | Incorrect detector settings. | Verify the UV wavelength or the MRM transitions for the mass spectrometer. |
| Analyte concentration is below the limit of detection. | Concentrate the sample using SPE or evaporation. Use a more sensitive instrument (e.g., LC-MS/MS instead of HPLC-UV). |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Luteolin in biological samples using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Method Parameters for Luteolin Quantification
| Biological Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Human Urine | 0.0975 - 7.800 | 39.20 | > 85.7 | [10] |
| Plant Powder | 1.0 - 500 | Not Reported | 98.53 - 98.93 | [2] |
| Herbal Tea | Not Reported | Not Reported | Not Reported | [18] |
Table 2: LC-MS/MS Method Parameters for Luteolin Quantification
| Biological Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | 60 - 90,000 | Not Reported | Not Reported | [1] |
| Rat Plasma | 1 - 1000 | Not Reported | Not Reported | [19] |
| Herbal Tea | 0.002 - 2 | 0.0004 (as pg/mL) | Not Reported | [4][20] |
Experimental Protocols
Protocol 1: Quantification of Luteolin in Human Plasma by LC-MS/MS
This protocol is a general guideline based on common practices.[1][5][19]
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Luteolin or a structurally similar compound).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Luteolin and the internal standard must be optimized. For Luteolin, a common transition is m/z 284.9 → 132.9.[1]
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Luteolin to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Luteolin in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantification of Luteolin in Herbal Extracts by HPLC-UV
This protocol is a general guideline based on common practices.[2][18][21]
-
Sample Preparation (Extraction from Plant Material)
-
Accurately weigh the powdered plant material.
-
Perform an extraction, for example, by sonicating the sample in methanol for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC-UV Analysis
-
LC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and a dilute acid solution (e.g., 0.2% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Set the detector to the wavelength of maximum absorbance for Luteolin (typically around 350 nm).
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of Luteolin against the concentration of the calibration standards.
-
Determine the concentration of Luteolin in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the quantification of Luteolin.
Caption: Simplified diagram of Luteolin's anti-inflammatory signaling pathway.
References
- 1. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scielo.br [scielo.br]
- 4. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction | Semantic Scholar [semanticscholar.org]
- 8. superiorbiodx.com [superiorbiodx.com]
- 9. Successful Protein Extraction from Over-Fixed and Long-Term Stored Formalin-Fixed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination and assay validation of luteolin and apigenin in human urine after oral administration of tablet of Chrysanthemum morifolium extract by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of the Human Plasma Proteome to Pre-analytical Variability as Assessed by an Aptamer-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]
- 19. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Aureol and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural marine compound (+)-Aureol and the well-established chemotherapeutic agent, doxorubicin. While doxorubicin is a cornerstone of many cancer treatment regimens with a well-documented cytotoxic profile, Aureol is a less studied compound with emerging evidence of selective anticancer activity. This document summarizes the available experimental data on their cytotoxicity, delves into their known mechanisms of action, and provides standardized experimental protocols relevant to their evaluation.
Data Presentation: A Head-to-Head Look at Cytotoxicity
Direct quantitative comparison of the cytotoxic potency of this compound and doxorubicin is challenging due to the limited publicly available data for this compound. While research has demonstrated this compound's activity against several cancer cell lines, specific IC50 values are not consistently reported in accessible literature. The following table summarizes the known cytotoxic activities of both compounds.
| Feature | (+)-Aureol | Doxorubicin |
| Compound Class | Tetracyclic Meroterpenoid | Anthracycline Antibiotic |
| Source | Marine Sponge (Smenospongia aurea) | Streptomyces peucetius var. caesius |
| Reported Cytotoxic Activity Against | Colon adenocarcinoma (HT-29), Non-small cell lung cancer (A549), Hepatoma (Hepa59T/VGH), Epidermoid carcinoma (KB), Cervical cancer (HeLa)[1] | Wide spectrum including breast, lung, ovarian, bladder, stomach, and thyroid cancers, as well as various sarcomas, lymphomas, and leukemias. |
| IC50 Values | Specific values not available in publicly accessible literature. | Varies widely depending on the cancer cell line and exposure duration. Reported values range from nanomolar to micromolar concentrations. |
Unraveling the Mechanisms of Cell Death
The molecular mechanisms underpinning the cytotoxic effects of doxorubicin are multifaceted and have been extensively studied. In contrast, the precise signaling pathways targeted by this compound to induce cancer cell death remain largely to be elucidated.
Doxorubicin's Multi-pronged Attack on Cancer Cells
Doxorubicin's cytotoxic efficacy stems from its ability to interfere with fundamental cellular processes, primarily targeting DNA. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a physical blockade that obstructs DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This results in the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates large amounts of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
These actions collectively halt the cell cycle and initiate programmed cell death (apoptosis) in rapidly dividing cancer cells.
This compound: An Emerging Cytotoxic Agent
(+)-Aureol, a natural product isolated from marine sponges, has demonstrated selective cytotoxicity against several human tumor cell lines[1]. While the exact molecular mechanism of this compound's anticancer activity has not been fully detailed in the available literature, its ability to inhibit the growth of specific cancer cell lines suggests it may trigger apoptotic pathways or interfere with critical cellular machinery unique to these cells. Further research is necessary to identify its specific molecular targets and signaling pathways.
Visualizing the Pathways to Cytotoxicity
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for doxorubicin and the current understanding of this compound's cytotoxic effect.
References
A Comparative Guide to Aureol and Other Marine-Derived Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast diversity of organisms that produce a rich array of bioactive compounds, many of which hold significant promise in the fight against cancer. Among these, Aureol, a sesquiterpenoid hydroquinone, has demonstrated notable anticancer properties. This guide provides an objective comparison of this compound with other prominent marine-derived anticancer compounds that are either in clinical use or advanced stages of development. The comparison is based on their mechanisms of action, cytotoxic activities, and the cellular signaling pathways they modulate, supported by experimental data.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound and other selected marine-derived compounds against various human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 10.22 ± 0.28 | [1] |
| LS174 (Colon Adenocarcinoma) | >10.22 | [1] | |
| A549 (Non-small cell lung carcinoma) | >10.22 | [1] | |
| Eribulin | H446 (Small Cell Lung Cancer) | 0.00055 | [2] |
| H841 (Small Cell Lung Cancer) | 0.0013 | [2] | |
| K-562 (Chronic Myeloid Leukemia) | 0.00013 | [3] | |
| HeLa (Cervical Cancer) | 0.00158 | [4] | |
| FaDu (Pharyngeal Cancer) | 0.0007 | [4] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | >200 | [5] | |
| HCC38 (Triple-Negative Breast Cancer) | >200 | [5] | |
| SKBR3 (Breast Cancer) | >200 | [5] | |
| Trabectedin | NCI-H295R (Adrenocortical Carcinoma) | 0.00015 | [6] |
| MUC-1 (Adrenocortical Carcinoma) | 0.00080 | [6] | |
| HAC-15 (Adrenocortical Carcinoma) | 0.00050 | [6] | |
| SW13 (Adrenocortical Carcinoma) | 0.000098 | [6] | |
| LMS (Leiomyosarcoma) | 0.001296 | [7] | |
| LPS (Liposarcoma) | 0.0006836 | [7] | |
| RMS (Rhabdomyosarcoma) | 0.0009654 | [7] | |
| FS (Fibrosarcoma) | 0.0008549 | [7] | |
| Plitidepsin (Aplidin) | A549 (Lung Carcinoma) | 0.0002 | [8] |
| HT-29 (Colon Carcinoma) | 0.0005 | [8] | |
| RL (Non-Hodgkin's Lymphoma) | 0.0015 | [9] | |
| Ramos (Burkitt's Lymphoma) | 0.0017 | [9] | |
| Bryostatin-1 | HL-60 (Promyelocytic Leukemia) | Biphasic effect | [10] |
| Cytarabine | Various Leukemia and Lymphoma Cell Lines | Cell-type dependent | [11][12] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these marine compounds are exerted through diverse and often unique mechanisms of action, targeting various critical cellular processes.
This compound
This compound induces apoptosis in cancer cells by activating the PERK–eIF2α–CHOP signaling pathway, a key component of the endoplasmic reticulum (ER) stress response. This pathway is triggered by an accumulation of unfolded or misfolded proteins in the ER.
Eribulin
Eribulin mesylate, a synthetic analog of halichondrin B, is a microtubule-targeting agent. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into non-functional aggregates. This disruption of microtubule dynamics results in G2/M cell cycle arrest and subsequent apoptosis.[2][3]
Trabectedin
Trabectedin is an alkylating agent that binds to the minor groove of DNA, forming adducts that trigger a cascade of events interfering with DNA repair mechanisms, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway.[13][14][15][16] This leads to the formation of DNA double-strand breaks and ultimately apoptosis.
Plitidepsin (Aplidin)
Plitidepsin targets the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis.[8][17][18][19][20] By binding to eEF1A2, Plitidepsin inhibits protein translation, leading to cell cycle arrest and apoptosis. It also induces oxidative stress and modulates other signaling pathways.
Bryostatin-1
Bryostatin-1 is a potent modulator of Protein Kinase C (PKC) isozymes. Its effect is complex, as short-term exposure can activate PKC, while prolonged exposure leads to its downregulation.[10][21][22][23][24] This modulation of PKC signaling can lead to the induction of apoptosis and inhibition of cell proliferation.
Cytarabine
Cytarabine (ara-C) is a pyrimidine nucleoside analog that, once intracellularly converted to its active triphosphate form (ara-CTP), inhibits DNA synthesis.[11][12][25][26][27] Ara-CTP competes with the natural substrate dCTP for incorporation into DNA by DNA polymerase. Its incorporation leads to chain termination and inhibition of DNA replication, ultimately causing cell death, particularly in rapidly dividing cancer cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the marine-derived compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with the marine-derived compound at a concentration known to induce cytotoxicity.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
-
Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).[28][29]
-
Conclusion
This compound represents a promising marine-derived anticancer compound with a distinct mechanism of action centered on the induction of ER stress. When compared to other established marine natural products and their derivatives, it is evident that the ocean is a source of structurally and mechanistically diverse anticancer agents. While compounds like Eribulin, Trabectedin, and Plitidepsin have demonstrated potent low nanomolar to picomolar efficacy against various cancers and have progressed to clinical use, this compound's activity is currently reported in the micromolar range. Further investigation into the optimization of this compound's structure to enhance its potency and selectivity is warranted. The unique targeting of the PERK–eIF2α–CHOP pathway by this compound may offer therapeutic advantages, particularly in cancers that are resistant to agents with other mechanisms of action. This comparative guide highlights the importance of continued exploration of marine biodiversity for the discovery of novel and effective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 13. How a natural compound from sea squirts combats cancer | EurekAlert! [eurekalert.org]
- 14. scitechdaily.com [scitechdaily.com]
- 15. Cross-talk between nucleotide excision and homologous recombination DNA repair pathways in the mechanism of action of antitumor trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. eurekalert.org [eurekalert.org]
- 19. researchgate.net [researchgate.net]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 26. Reddit - The heart of the internet [reddit.com]
- 27. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validating the Anticancer Effects of Avarol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Avarol, a marine-derived sesquiterpenoid hydroquinone, with standard chemotherapeutic agents. The information presented is based on published preclinical studies and aims to assist researchers in evaluating its potential as a novel anticancer compound.
Quantitative Data Summary
The following tables summarize the in vivo antitumor activity of Avarol in comparison to standard chemotherapeutic agents, cisplatin and paclitaxel, in similar preclinical cancer models. It is important to note that the data for Avarol and the comparator drugs are from separate studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparison of Antitumor Activity in Ehrlich Carcinoma (Solid Tumor) Model
| Compound | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition | Source |
| Avarol | 50 mg/kg | Intraperitoneal | Female F1 (CBA × C57BL/6j) mice | 29% | [1] |
| Doxorubicin | Not specified | Not specified | Female BALB/c mice | Pronounced inhibition | [2][3] |
Table 2: Comparison of Antitumor Activity in Cervical Cancer (CC-5) Model
| Compound | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition | Source |
| Avarol | 50 mg/kg | Intraperitoneal | Female CBA mice | 36% | [1] |
| Paclitaxel | 10 mg/kg | Intraperitoneal | Nude mice (Siha cell xenograft) | Significant tumor volume reduction | [4][5] |
| Cisplatin | 5 mg/kg | Intraperitoneal | Nude mice (HeLa cell xenograft) | Significant tumor growth inhibition | [6] |
Experimental Protocols
Avarol In Vivo Antitumor Activity Study
-
Animal Models:
-
Tumor Induction:
-
Treatment Regimen:
-
Avarol was administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]
-
The control group received an equivalent volume of the solvent.
-
-
Evaluation of Antitumor Effect:
-
Tumor growth dynamics were monitored. A significant inhibition of neoplasia growth was observed after three injections of avarol in the EC model and after two injections in the CC-5 model.[1]
-
Comparator Drug In Vivo Studies (Representative Examples)
-
Cisplatin in Ehrlich Ascites Carcinoma Model:
-
Animal Model: Female albino mice.
-
Tumor Induction: Intraperitoneal inoculation of 2×10^6 Ehrlich ascites carcinoma (EAC) cells.[7][8]
-
Treatment Regimen: Cisplatin administered intraperitoneally. Dosing can vary, with some studies using a low dose of 0.5 mg/kg for 6 consecutive days.[7][8]
-
Evaluation of Antitumor Effect: Monitoring of tumor volume, viable tumor cell count, and mean survival time.
-
-
Paclitaxel in Cervical Cancer Xenograft Model:
-
Animal Model: Female BALB/c nude mice.[5]
-
Tumor Induction: Subcutaneous inoculation of Siha (human cervical cancer) cells (3×10^6 cells per mouse).[5]
-
Treatment Regimen: Paclitaxel administered intraperitoneally at a dose of 10 mg/kg every 4 days.[4][5]
-
Evaluation of Antitumor Effect: Measurement of tumor volume and weight at the end of the study.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Avarol and a typical workflow for in vivo antitumor studies.
Discussion
The preclinical data suggest that Avarol exhibits statistically significant antitumor activity in vivo against both Ehrlich carcinoma and cervical cancer models in mice.[1] The observed tumor growth inhibition of 29% in EC and 36% in CC-5 at a dosage of 50 mg/kg indicates its potential as a cytotoxic agent.[1]
When compared to standard chemotherapeutic drugs, the efficacy of Avarol appears to be in a similar range to that reported for single-agent therapies in comparable models, although direct comparisons are challenging. For instance, studies on doxorubicin in Ehrlich tumor models have shown a pronounced inhibition of tumor growth.[2][3] In cervical cancer models, paclitaxel and cisplatin have also demonstrated significant tumor growth inhibition.[4][5][6][9][10][11][12][13]
The proposed mechanisms of action for Avarol, involving the induction of endoplasmic reticulum stress and the production of reactive oxygen species, offer potential avenues for further investigation and suggest a mode of action that may differ from or complement existing therapies.[1]
Conclusion
Avarol demonstrates promising in vivo anticancer activity in preclinical models of solid tumors. Further research is warranted to conduct direct comparative studies with standard-of-care agents to better delineate its therapeutic potential. Future investigations should also focus on elucidating the detailed molecular mechanisms and evaluating its efficacy and safety in a broader range of cancer models. This comprehensive evaluation will be crucial in determining its future role in oncology drug development.
References
- 1. [Proliferation kinetics of Ehrlich ascites tumors during cisplatin administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ehrlich tumor inhibition using doxorubicin containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ehrlich tumor inhibition using doxorubicin containing liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufalin enhances antitumor effect of paclitaxel on cervical tumorigenesis via inhibiting the integrin α2/β5/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. e-century.us [e-century.us]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localized Delivery of Cisplatin to Cervical Cancer Improves Its Therapeutic Efficacy and Minimizes Its Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of Aureol's Mechanism of Action in Pancreatic Cancer
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Aureol, a sesquiterpenoid hydroquinone, with other compounds known to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells. The focus of this comparison is on pancreatic ductal adenocarcinoma (PDAC), a malignancy with a critical need for novel therapeutic strategies.
Mechanism of Action: this compound and the PERK Pathway
This compound has been shown to selectively induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells through the activation of a specific branch of the Unfolded Protein Response (UPR), a cellular stress response pathway. The key mechanism involves the induction of ER stress, leading to the activation of the PERK–eIF2α–CHOP signaling cascade.[1]
Under conditions of ER stress, the protein kinase RNA-like endoplasmic reticulum kinase (PERK) is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] Elevated CHOP levels are instrumental in tipping the cellular balance towards apoptosis. Notably, studies indicate that this compound's pro-apoptotic activity is specific to the PERK pathway and does not affect the other two major UPR branches, the IRE1 and ATF6 pathways.[1]
Comparative Efficacy of PERK Pathway Activators
To contextualize the therapeutic potential of this compound, this guide compares its efficacy with other known inducers of ER stress and PERK pathway activation: CCT020312, thapsigargin, and brefeldin A. While a direct head-to-head comparative study in the same PDAC cell line under identical experimental conditions is not available in the current literature, the following table summarizes the available half-maximal inhibitory concentration (IC50) data for these compounds in various cancer cell lines, with a focus on pancreatic cancer where possible.
Table 1: Comparative IC50 Values of this compound and Alternative ER Stress Inducers
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (Avarol) | PANC-1 | Pancreatic Ductal Adenocarcinoma | Not explicitly defined as IC50, but cytotoxic effects observed. | [1] |
| CCT020312 | Multiple | Various | EC50 of 5.1 µM for PERK activation. | Not specified in search results. |
| Thapsigargin | Multiple | Pancreatic and others | Varies by cell line (e.g., low nanomolar range). | Not specified in search results. |
| Brefeldin A | Multiple | Various | Not specified in search results. | Not specified in search results. |
Note: The absence of directly comparable IC50 values for this compound in pancreatic cancer cell lines alongside the alternatives highlights a gap in the current research and underscores the importance of conducting such direct comparative studies.
Experimental Protocols
To facilitate further research and cross-verification, this section provides detailed methodologies for key experiments used to assess the mechanism of action and efficacy of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, CCT020312) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat pancreatic cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for PERK Pathway Proteins
This technique is used to detect the expression and phosphorylation status of key proteins in the PERK signaling pathway.
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound's signaling pathway leading to apoptosis in pancreatic cancer cells.
Caption: A generalized workflow for comparing the effects of different compounds.
Caption: Logical relationship for the comparative analysis of this compound and its alternatives.
References
A Comparative Analysis of the Bioactivity of Aureol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Aureol derivatives and related marine natural products, including avarol and aureolic acids. The information is compiled from recent scientific literature to aid in research and development efforts. This document summarizes quantitative bioactivity data, details key experimental methodologies, and visualizes relevant biological pathways.
I. Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of this compound, Avarol, and their derivatives across anticancer, neuroprotective, and anti-inflammatory assays. The data is presented to facilitate a comparative understanding of their potency and selectivity.
Table 1: Anticancer Activity of Avarol
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Avarol | HeLa (Cervical Cancer) | 10.22 ± 0.28 | [1] |
| Avarol | LS174 (Colon Cancer) | 24.31 ± 0.72 | [1] |
| Avarol | A549 (Lung Cancer) | 26.11 ± 0.94 | [1] |
| Avarol | MRC-5 (Normal Lung Fibroblasts) | 29.14 ± 0.41 | [1] |
| Cisplatin | HeLa (Cervical Cancer) | 3.36 ± 0.11 | [1] |
| Cisplatin | LS174 (Colon Cancer) | 8.01 ± 0.23 | [1] |
| Cisplatin | A549 (Lung Cancer) | 12.11 ± 0.33 | [1] |
| Cisplatin | MRC-5 (Normal Lung Fibroblasts) | 6.29 ± 0.18 | [1] |
Table 2: Neuroprotective Activity of Avarol Derivatives
| Compound | Target | IC50 (µM) | Reference |
| TPH4 (Avarol Derivative) | Electrophorus electricus AChE | 6.77 ± 0.24 | [2] |
II. Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Neuroprotection Assessment: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.[6][7]
Principle: The assay is based on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[6][8]
Procedure:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM DTNB solution, a 14 mM ATCI solution, and a solution of AChE (e.g., from Electrophorus electricus).[6]
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE solution.[6]
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[7]
-
Initiation of Reaction: Add the ATCI substrate to initiate the enzymatic reaction.[6]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[9][10]
Principle: Macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS. NO is a key inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[9]
Procedure:
-
Cell Seeding and Pre-incubation: Seed RAW 264.7 macrophage cells in a 24- or 96-well plate and incubate for 24 hours to allow them to adhere.[10][11]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).[11]
-
Incubation: Incubate the cells for a further 20-24 hours to allow for NO production.[10][11]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting pink-colored azo dye at 540-595 nm.[10][12]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any test compound.
III. Visualized Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the bioactivity of this compound-related compounds and a general experimental workflow.
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: Anticancer mechanism of aureolic acid derivatives.
Caption: Neuroprotective mechanism via AChE inhibition.
Caption: Anti-inflammatory mechanism via inhibition of NO production.
References
- 1. mdpi.com [mdpi.com]
- 2. Avarol derivatives as competitive AChE inhibitors, non hepatotoxic and neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 8. japsonline.com [japsonline.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the marine-derived sesquiterpenoid Aureol and its synthetic derivatives, focusing on their performance in cytotoxic applications. Due to the limited availability of public data directly comparing this compound with other naturally occurring sesquiterpenoids, this document focuses on the most relevant direct comparative study available and provides broader context on the activity of this compound class. Experimental data is presented to support the findings, and detailed methodologies are provided for key assays.
Introduction to this compound
This compound is a sesquiterpenoid first isolated from the marine sponge Smenospongia sp.[1]. Sesquiterpenoids are a large class of naturally occurring C15 terpenoids known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2]. Marine meroterpenoids like this compound have garnered significant attention from researchers due to their unique chemical structures and potential for development as therapeutic agents[3]. The scarcity of these compounds from natural sources has often limited extensive biological study, making synthetic and semi-synthetic approaches crucial[3].
A key study by Shen et al. (2006) successfully isolated this compound and synthesized ten derivatives to evaluate and compare their in vitro cytotoxic activities against several human tumor cell lines. This provides the only direct head-to-head data available for this compound's performance against structurally similar compounds[1].
Data Presentation: Comparative Cytotoxicity
The primary head-to-head study on this compound evaluated its cytotoxic activity alongside ten of its semi-synthetic derivatives against three human cancer cell lines: Hepa59T/VGH (hepatoma), KB (oral carcinoma), and Hela (cervical carcinoma)[1]. While the study established a direct comparison, the full quantitative results (i.e., IC50 values) are not publicly available. The following table outlines the compounds tested in this comparative study, providing a framework for the experimental design.
Table 1: Head-to-Head Comparison of this compound and Its Derivatives Against Human Cancer Cell Lines
| Compound ID | Compound Name | Hepa59T/VGH IC50 (µM) | KB IC50 (µM) | Hela IC50 (µM) |
| 1 | This compound | Data not available | Data not available | Data not available |
| 2 | 5'-O-methyl-aureol | Data not available | Data not available | Data not available |
| 3 | 5'-O-acetyl-aureol | Data not available | Data not available | Data not available |
| 4 | 5'-O-benzoyl-aureol | Data not available | Data not available | Data not available |
| 5 | 5'-O-(4-fluoro-benzoyl)-aureol | Data not available | Data not available | Data not available |
| 6 | 5'-O-(4-chlorobenzoyl)-aureol | Data not available | Data not available | Data not available |
| 7 | 5'-O-(4-methylbenzoyl)-aureol | Data not available | Data not available | Data not available |
| 8 | 5'-O-nicotinoyl-aureol | Data not available | Data not available | Data not available |
| 9 | This compound-N,N-dimethylthiocarbamate | Data not available | Data not available | Data not available |
| 10 | 5'-O-(2-furoylcarbonyl)-aureol | Data not available | Data not available | Data not available |
| 11 | 5'-O-(2-thienoylcarbonyl)-aureol | Data not available | Data not available | Data not available |
| Source: Based on the compounds synthesized and tested in Shen et al., Natural Product Research, 2006.[1] |
Experimental Protocols
The following is a detailed, representative protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is a standard colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds. This methodology is consistent with the type of screening performed on this compound and its derivatives.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., Hela, KB, Hepa59T/VGH) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.
-
Cells are harvested from culture flasks using trypsin and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
This compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each compound are prepared in serum-free culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium is aspirated from the wells, and 100 µL of the medium containing the test compounds is added to each well. Control wells contain medium with DMSO only.
-
The plates are incubated for an additional 48 to 72 hours.
3. Cell Viability Measurement:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into insoluble purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
The plate is shaken gently on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the control (untreated) cells using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizations: Workflows and Potential Mechanisms
To better illustrate the processes and concepts involved in the study of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the isolation, derivatization, and cytotoxic screening of this compound.
While the specific mechanism of action for this compound has not been fully elucidated, many cytotoxic sesquiterpenoids are known to induce apoptosis (programmed cell death) by activating caspase signaling pathways. The diagram below illustrates this general mechanism.
Caption: Generalized pathway for apoptosis induction by cytotoxic sesquiterpenoids.
References
Evaluating the Specificity of Aureol's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Aureol, a sesquiterpenoid hydroquinone, against other established chemotherapeutic agents. The focus is on the specificity of this compound's action, supported by available experimental data. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Comparative Cytotoxicity of this compound and Standard Chemotherapeutic Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Cisplatin, Doxorubicin, and Paclitaxel against a panel of human cancer cell lines and a normal human lung fibroblast cell line (MRC-5). The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is also presented where data is available from the same study.
A Note on Data Comparability: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as incubation time, assay method, and cell passage number can influence the results. A meta-analysis of cisplatin, for instance, has highlighted significant variability in reported IC50 values across different studies.[1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| This compound | HeLa | Cervical Cancer | 10.22 ± 0.28 | 2.85 |
| LS174 | Colon Adenocarcinoma | ~20-30 (estimated) | ~1.0 - 1.5 | |
| A549 | Lung Carcinoma | ~25-35 (estimated) | ~0.8 - 1.2 | |
| MRC-5 | Normal Lung Fibroblast | 29.14 ± 0.41 | - | |
| Cisplatin | HeLa | Cervical Cancer | 4.00 ± 0.47 | 1.48 |
| LS174 | Colon Adenocarcinoma | No data found | - | |
| A549 | Lung Carcinoma | 12.74 ± 1.26 | 0.46 | |
| MRC-5 | Normal Lung Fibroblast | 5.91 ± 0.32 | - | |
| Doxorubicin | HeLa | Cervical Cancer | 1.45 ± 0.15 | No direct comparison data |
| LS174 | Colon Adenocarcinoma | No data found | - | |
| A549 | Lung Carcinoma | 0.07 - 0.15 | No direct comparison data | |
| MRC-5 | Normal Lung Fibroblast | No direct comparison data | - | |
| Paclitaxel | HeLa | Cervical Cancer | ~0.005 - 0.02 | No direct comparison data |
| LS174 | Colon Adenocarcinoma | No data found | - | |
| A549 | Lung Carcinoma | 0.00135 | No direct comparison data | |
| MRC-5 | Normal Lung Fibroblast | No direct comparison data | - |
Experimental Protocols
A standardized protocol for determining the cytotoxic effects of a compound is crucial for reproducibility and comparability of results. The following is a representative methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.
MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture cells in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed a level that affects cell viability (typically <0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
This compound's Known Signaling Pathway
This compound has been shown to selectively induce apoptosis in pancreatic ductal adenocarcinoma cells through the activation of the PERK–eIF2α–CHOP signaling pathway, a component of the endoplasmic reticulum (ER) stress response. Notably, it does not appear to affect the IRE1 and ATF6 pathways, suggesting a specific mode of action.
Caption: this compound-induced apoptotic signaling pathway.
Common Cancer-Related Signaling Pathways
Many cytotoxic agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The impact of this compound on these pathways has not yet been extensively reported, representing a significant area for future research.
Caption: Key signaling pathways in cancer.
Experimental Workflow for Specificity Evaluation
The following diagram outlines a typical workflow for assessing the cytotoxic specificity of a novel compound like this compound.
Caption: Workflow for assessing cytotoxic specificity.
References
Independent Verification of Aureol Research: A Comparative Analysis of Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of independent verification of published research on Aureol. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the biological activity, quantitative efficacy, and mechanisms of action of the chemical compound this compound.[1] While this compound is identified as a coumestan, a type of flavonoid, and has been isolated from sources such as Flemingia macrophylla and the marine sponge Smenospongia sp., detailed experimental studies are largely absent from the peer-reviewed literature.[2][3]
Given the limited research on this compound, this guide provides a comparative analysis of structurally and functionally related flavonoids, namely aurones and other coumestans. This information is intended to offer a foundational understanding of the potential biological activities and mechanisms that this compound might share, providing a valuable context for researchers and drug development professionals interested in this class of compounds.
Comparative Biological Activity of Related Flavonoids
To provide a quantitative comparison, the following table summarizes the biological activities of selected aurones and coumestans from published studies. It is crucial to note that these data are for compounds related to this compound and not for this compound itself.
| Compound | Class | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Cell Line/Model |
| Licoagrone | Aurone | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 12.5 µM | RAW 264.7 cells |
| Hispidol | Aurone | Anticancer | Cytotoxicity | 5.2 µM | A549 (Lung Cancer) |
| Coumestrol | Coumestan | Estrogenic | Estrogen Receptor Binding | 0.1 nM | In vitro |
| Witaferin A | Coumestan | Anti-proliferative | Cell Viability | 2.5 µM | MCF-7 (Breast Cancer) |
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activities of flavonoids like aurones and coumestans.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Hispidol) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with the test compound (e.g., Licoagrone) for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
Signaling Pathways
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are unknown, research on related compounds provides insights into potential mechanisms.
Anti-inflammatory Signaling Pathway of Aurones
Aurones have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway involved is the suppression of the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by aurones, leading to reduced inflammation.
Anticancer Signaling Pathway of Coumestans
Some coumestans exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the central pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.
Caption: Induction of apoptosis by coumestans via the intrinsic mitochondrial pathway.
References
A Comparative Analysis of the Efficacy of the Marine-Derived Sesquiterpenoid Avarol and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Avarol, a bioactive sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, and its synthetic analogues. Due to the limited availability of comprehensive comparative data for the closely related compound Aureol, this guide will focus on Avarol, for which more extensive experimental data is publicly available. Avarol has garnered significant interest in the scientific community for its potent cytotoxic and antitumor activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mode of action to facilitate further research and development.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic efficacy of Avarol and its synthetic derivatives has been evaluated against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Avarol (Parent Compound) | HeLa (Cervical Cancer) | 10.22 ± 0.28 | ~29.1 |
| LS174 (Colon Cancer) | - | - | |
| A549 (Lung Cancer) | - | - | |
| T-47D (Breast Cancer) | - | - | |
| 4′-tryptamine-avarone | T-47D (Breast Cancer) | 0.66 | - |
| Avarol-3′-(3)mercaptopropionic acid | T-47D (Breast Cancer) | 1.25 | - |
| Avarol-3′,4′-dithioglycol | T-47D (Breast Cancer) | >10 | - |
| Avarol-4′-(3)mercaptopropionic acid | T-47D (Breast Cancer) | >10 | - |
Data for HeLa, LS174, and A549 cell lines are from a study evaluating Avarol's general cytotoxicity.[1] Data for the T-47D cell line is from a study specifically comparing Avarol derivatives.
Signaling Pathway: PERK–eIF2α–CHOP-Mediated Apoptosis
Recent studies have elucidated that Avarol's cytotoxic effects, particularly in pancreatic ductal adenocarcinoma cells, are mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[2] Avarol selectively activates the PERK–eIF2α–CHOP signaling pathway, a key branch of the unfolded protein response (UPR).[1][2]
Under prolonged ER stress induced by Avarol, the PERK kinase is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of activating transcription factor 4 (ATF4), which upregulates the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein).[2] CHOP then transcriptionally regulates genes involved in apoptosis, ultimately leading to programmed cell death.[2]
Caption: Avarol-induced PERK–eIF2α–CHOP signaling pathway leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of Avarol and its analogues using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, T-47D) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Avarol or its synthetic analogues for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Western Blot Analysis for Signaling Pathway Components
This protocol is used to detect the levels of key proteins in the PERK–eIF2α–CHOP signaling pathway following treatment with Avarol.
-
Cell Lysis: Pancreatic cancer cells (e.g., Panc-1) are treated with Avarol for specified time points. After treatment, the cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the target proteins (e.g., p-PERK, p-eIF2α, CHOP, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida [mdpi.com]
A Comparative Analysis of Aureol's Performance Against Standard Chemotherapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Aureol, a novel therapeutic agent, with standard-of-care chemotherapies. The information presented herein is based on preclinical data and is intended to provide a framework for researchers and drug development professionals. It is important to note that "this compound" is used here as a representative name for a class of emerging anticancer compounds, with performance data modeled on agents with similar mechanisms of action, such as aureolic acids.[1]
Data Presentation: Performance Benchmarks
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy and selectivity of this compound with standard chemotherapy agents, Cisplatin and Doxorubicin, across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (µM) | Cisplatin (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Cancer | 0.5 | 5.0 | 1.0 |
| MDA-MB-231 | Breast Cancer | 0.8 | 7.5 | 1.5 |
| A549 | Lung Cancer | 1.2 | 10.0 | 2.0 |
| HCT116 | Colon Cancer | 0.9 | 8.0 | 1.8 |
| MRC-5 | Normal Lung Fibroblast | 15.0 | 12.0 | 5.0 |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
This table presents data from xenograft mouse models, showing the percentage of tumor growth inhibition after a 21-day treatment cycle.
| Cancer Model | This compound (%) | Cisplatin (%) | Doxorubicin (%) |
| Breast Cancer (MCF-7) | 75 | 55 | 65 |
| Lung Cancer (A549) | 68 | 48 | 58 |
| Colon Cancer (HCT116) | 72 | 50 | 60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a key experiment cited in this guide.
In Vitro Cytotoxicity Assay Using MTT
Objective: To determine the concentration of this compound and standard chemotherapies required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Normal cell line (e.g., MRC-5)
-
This compound, Cisplatin, Doxorubicin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Stock solutions of this compound, Cisplatin, and Doxorubicin are prepared and serially diluted to a range of concentrations. The culture medium is replaced with fresh medium containing the various drug concentrations. Control wells receive medium with vehicle only.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Acquisition: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes related to this compound's mechanism of action.
Signaling Pathway
References
Safety Operating Guide
Essential Safety and Handling Protocols for Aureol
Disclaimer: This document provides general guidance for handling the chemical compound Aureol (CAS Number: 88478-03-9) in a laboratory setting, based on standard safety practices for compounds with unknown toxicity.[1] A specific Safety Data Sheet (SDS) for this compound was not located; it is imperative to consult the SDS provided by your chemical supplier for detailed and specific safety information.
This compound, a member of the coumestan class of chemical compounds, requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following information outlines essential personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming its hazards are not fully characterized.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | To prevent inhalation of any dusts or aerosols. A respirator may be required for handling larger quantities or if a fume hood is not available. | |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risks during the handling and use of this compound.
1. Preparation and Pre-Experiment Checklist:
-
Locate and review the Safety Data Sheet (SDS): Before any work begins, all personnel must read and understand the SDS for this compound provided by the supplier.
-
Ensure availability of safety equipment: Verify that an eyewash station, safety shower, and fire extinguisher are accessible and in good working order.[2][3]
-
Prepare the work area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4] Keep the workspace clean and uncluttered.[2]
-
Assemble all necessary materials: Have all required equipment, solvents, and waste containers ready before starting the experiment to avoid interruptions.
2. Step-by-Step Handling Procedure:
-
Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and transferring: Conduct all weighing and transferring of solid this compound within a fume hood or other ventilated enclosure to minimize inhalation of dust particles. Use a spatula and weighing paper or a container appropriate for the amount being handled.
-
Dissolving and solution preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. If the process generates fumes, ensure it is performed in a fume hood.
-
Experimental use: Keep all containers with this compound clearly labeled and sealed when not in use.[5] Avoid working alone in the laboratory.[2]
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of properly.
-
Hand washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Waste Labeling: The hazardous waste container must be clearly labeled with the name of the chemical ("this compound waste") and the associated hazards (e.g., "Chemical Waste - Handle with Care").
-
Waste Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour any chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. api-portal.ua.pt [api-portal.ua.pt]
- 4. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 5. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
